2-Hydroxy-3-nitronaphthalene
Description
BenchChem offers high-quality 2-Hydroxy-3-nitronaphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-nitronaphthalene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-nitronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUELWRJOJXBHPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578931 | |
| Record name | 3-Nitronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32361-60-7 | |
| Record name | 3-Nitronaphthalen-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Situating 2-Hydroxy-3-nitronaphthalene in Modern Chemistry
An In-depth Technical Guide to 2-Hydroxy-3-nitronaphthalene (CAS 32361-60-7)
For Researchers, Scientists, and Drug Development Professionals
2-Hydroxy-3-nitronaphthalene, also known as 3-Nitro-2-naphthol, is a substituted naphthalene derivative belonging to the nitronaphthol family.[1] These compounds, characterized by hydroxyl (-OH) and nitro (-NO₂) functional groups on a naphthalene core, are of significant interest in synthetic organic chemistry. The relative positions of these functional groups govern the molecule's electronic properties, reactivity, and potential applications. In 2-Hydroxy-3-nitronaphthalene, the ortho-positioning of the electron-donating hydroxyl group and the electron-withdrawing nitro group creates a unique chemical environment, making it a valuable intermediate and building block for more complex molecular architectures. This guide provides a comprehensive overview of its known properties, potential synthesis and reactivity, safety considerations, and applications, grounded in available technical data.
Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of all experimental design and application development.
Chemical Identity
-
Chemical Name : 3-Nitro-2-naphthol[1]
-
Synonyms : 2-Hydroxy-3-nitronaphthalene, 3-nitronaphthalen-2-ol, 2-Naphthalenol, 3-nitro-[1][2]
Chemical Structure
The structure consists of a naphthalene bicyclic system substituted with a hydroxyl group at position 2 and a nitro group at position 3.
Caption: 2D structure of 2-Hydroxy-3-nitronaphthalene.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties. It is important to note that several of these values are predicted through computational models, a common practice for compounds not extensively characterized experimentally.
| Property | Value | Source |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 103-104 °C | [1] |
| Boiling Point | 336.7 ± 15.0 °C (Predicted) | [1] |
| Density | 1.413 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 6.83 ± 0.40 (Predicted) | [1] |
| Solubility | Soluble in ethanol, ether, acetic acid; insoluble in water. | [4] |
Synthesis and Reactivity
Synthetic Approach: Electrophilic Nitration
While a specific, peer-reviewed synthesis protocol for 2-Hydroxy-3-nitronaphthalene (CAS 32361-60-7) is not detailed in readily available literature, its synthesis can be logically inferred from standard aromatic chemistry principles. The most probable route is the direct electrophilic nitration of 2-Naphthol.
The hydroxyl group of 2-Naphthol is a strongly activating, ortho-, para-directing group. Therefore, reacting 2-Naphthol with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) would be expected to yield a mixture of nitrated products.[5] The substitution pattern is highly dependent on reaction conditions such as temperature, solvent, and the specific nitrating agent used. The formation of 3-nitro-2-naphthol would compete with substitution at other activated positions, primarily the 1-position.
Caption: Proposed synthesis workflow for 2-Hydroxy-3-nitronaphthalene.
Chemical Reactivity
The primary reactivity stems from its functional groups:
-
Nitro Group Reduction : The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This makes it a direct precursor to 3-Amino-2-naphthol, a valuable intermediate for azo dyes and other complex heterocyclic systems.[1]
-
Phenolic Hydroxyl Group : The hydroxyl group is acidic (predicted pKa ~6.83) and can be deprotonated to form a phenoxide. This site can undergo O-alkylation or O-acylation reactions.
-
Aromatic Ring : The naphthalene ring, influenced by both the hydroxyl and nitro groups, can participate in further electrophilic or nucleophilic substitution reactions, although the conditions would need to be carefully selected.
Spectral Characterization
Definitive structural confirmation relies on spectroscopic analysis. While a comprehensive, published spectral dataset for this specific isomer is scarce, the expected signatures can be predicted. Researchers seeking to confirm its identity should perform the following analyses.
-
¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum should show distinct signals for the aromatic protons on the naphthalene ring. The chemical shifts and coupling patterns would be complex due to the asymmetry but would be unique to the 3-nitro substitution pattern. A ¹H NMR spectrum is listed as available on some supplier sites, confirming its use in identity confirmation.[6]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum would display ten distinct signals for the carbon atoms of the naphthalene core, with chemical shifts influenced by the attached hydroxyl and nitro groups.
-
FT-IR (Fourier-Transform Infrared Spectroscopy) : Key vibrational bands would be expected for the O-H stretch (broad, ~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1500-1550 cm⁻¹ and ~1335-1370 cm⁻¹, respectively), and C=C stretching in the aromatic ring (~1400-1600 cm⁻¹).[7]
-
MS (Mass Spectrometry) : The mass spectrum should show a molecular ion (M⁺) peak corresponding to its molecular weight of 189.17 g/mol .
Safety, Handling, and Toxicology
No specific safety data sheet (SDS) for CAS 32361-60-7 was found. The information below is aggregated from data for the closely related isomer 1-Nitro-2-naphthol and general safety protocols for nitrated aromatic compounds. This information should be used as a guideline only; a comprehensive risk assessment must be performed before handling.
Hazard Identification
| Hazard Type | Description | Source/Analogy |
| Acute Toxicity | May be harmful if swallowed or inhaled. | [8] |
| Skin Irritation | Causes skin irritation. | [4][8] |
| Eye Irritation | Causes serious eye irritation. | [4][8] |
| Respiratory Irritation | Irritating to the respiratory system. | [4][8] |
| Aquatic Hazard | May be toxic to aquatic life with long-lasting effects. | [8][9] |
Recommended Handling and Personal Protective Equipment (PPE)
Given the hazards associated with analogous compounds, stringent safety measures are required.
Experimental Protocol: Safe Handling of 2-Hydroxy-3-nitronaphthalene
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE) :
-
Handling Procedures :
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Applications and Research Directions
2-Hydroxy-3-nitronaphthalene is primarily used in scientific research as a versatile organic building block.[1] Its potential applications can be extrapolated from the utility of the broader nitronaphthol chemical class.
-
Intermediate for Dyes and Pigments : As a precursor to 3-Amino-2-naphthol, it is a key starting material for synthesizing azo dyes. The amino-naphthol moiety can be diazotized and coupled with other aromatic systems to create a wide range of colors.[12]
-
Pharmaceutical and Agrochemical Synthesis : The nitronaphthalene scaffold is present in various biologically active molecules. The functional groups of this compound allow for its incorporation into more complex structures that could be screened for pharmacological or pesticidal activity. For example, related 2-hydroxy-1,4-naphthoquinones have been investigated for anti-allergic properties.[13]
-
Material Science : Nitronaphthalene derivatives have been explored as components in polymers and other materials, sometimes to impart specific properties like UV stability.[12]
-
Environmental Research : Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants formed from atmospheric reactions.[5][14] Studying the properties and degradation pathways of specific isomers like 2-Hydroxy-3-nitronaphthalene can contribute to a better understanding of environmental toxicology and bioremediation.[14]
References
- Time and Date. (n.d.). Current time information in Jefferson County, US.
-
001CHEMICAL. (n.d.). CAS No. 32361-60-7, 3-Nitro-2-naphthol. Retrieved from [Link]
-
ChemBK. (2024, April 10). 2-HYDROXY-1-NITRONAPHTHALENE. Retrieved from [Link]
-
US Environmental Protection Agency (EPA). (n.d.). 2-Nitronaphthalene Properties. Retrieved from [Link]
-
PubChem. (2025, April 14). 2-Nitronaphthalene. Retrieved from [Link]
-
Wikipedia. (2025, December 12). 2-Nitronaphthalene. Retrieved from [Link]
-
The Royal Society of Chemistry. (2012). 1H NMR (500 MHz, CDCl3) δ. Retrieved from [Link]
-
precisionFDA. (2025, August 22). 2-NITRONAPHTHALENE. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1-nitronaphthalene. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025, August 26). Substance Information. Retrieved from [Link]
-
MDPI. (2022, October 22). Selective Adsorption of 2-Hydroxy-3-Naphthalene Hydroxamic Acid on the Surface of Bastnaesite and Calcite. Retrieved from [Link]
- Google Patents. (n.d.). US4017639A - 2-Hydroxy-3-nitro-1,4-naphthoquinones for the prophylaxis of certain allergies.
-
National Institutes of Health (NIH). (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]
-
ResearchGate. (2017, June 6). (PDF) An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from [Link]
-
CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]
-
PubMed. (n.d.). Evidence for oxidative metabolism in the genotoxicity of the atmospheric reaction product 2-nitronaphthalene in human lymphoblastoid cell lines. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Naphthalene, 2-nitro-. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Nitronaphthalene. Retrieved from [Link]
-
Exposome-Explorer - IARC. (n.d.). 2-Hydroxynaphthalene (Compound). Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydroxynaphthalene. Retrieved from [Link]
Sources
- 1. 3-Nitro-2-naphthol | 32361-60-7 [chemicalbook.com]
- 2. 32361-60-7 | 3-Nitronaphthalen-2-ol - AiFChem [aifchem.com]
- 3. 001chemical.com [001chemical.com]
- 4. 2-HYDROXY-1-NITRONAPHTHALENE [chembk.com]
- 5. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-NITRONAPHTHALENE(581-89-5) 1H NMR [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. gustavus.edu [gustavus.edu]
- 9. 2-Nitronaphthalene | C10H7NO2 | CID 11392 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. evitachem.com [evitachem.com]
- 13. US4017639A - 2-Hydroxy-3-nitro-1,4-naphthoquinones for the prophylaxis of certain allergies - Google Patents [patents.google.com]
- 14. Evidence for oxidative metabolism in the genotoxicity of the atmospheric reaction product 2-nitronaphthalene in human lymphoblastoid cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Definitive Structural and Functional Analysis: 1-Nitro-2-naphthol vs. 3-Nitro-2-naphthol
[1]
Executive Summary
While 1-nitro-2-naphthol and 3-nitro-2-naphthol are constitutional isomers sharing the same core pharmacophore, their physicochemical behaviors diverge radically due to peri-interactions and tautomeric stability .[1]
-
1-Nitro-2-naphthol is the thermodynamic product of direct nitration.[1] It exists in a dynamic equilibrium with a 1,2-naphthoquinone-1-monoxime form, stabilized by a pseudo-peri hydrogen bond.
-
3-Nitro-2-naphthol is a "kinetic orphan" that cannot be synthesized via direct nitration of 2-naphthol. It retains a rigid nitro-enol character because the corresponding 2,3-naphthoquinone tautomer is energetically inaccessible.
Part 1: Synthesis and Regiochemistry
The Regioselectivity Paradox
The hydroxyl group on 2-naphthol is an ortho, para-director.[1] However, the lability of the C1 position (alpha to the fused ring junction) makes it the exclusive site for electrophilic aromatic substitution (EAS) under standard conditions.
-
Path A (1-Nitro): Electronic density is highest at C1 due to resonance stabilization from the hydroxyl group and the preservation of the aromatic sextet in the second ring.[1]
-
Path B (3-Nitro): Substitution at C3 is disfavored kinetically. Furthermore, once the 1-nitro isomer forms, the ring is deactivated, preventing further substitution at C3.
Experimental Protocols
Protocol A: Synthesis of 1-Nitro-2-naphthol (Direct Nitration)
-
Mechanism: Nitrosation followed by oxidation (Menke conditions) or direct nitration.[1]
-
Reagents: 2-Naphthol, Sodium Nitrite (
), Sulfuric Acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ), Nitric Acid ( ).
-
Nitrosation: Dissolve 2-naphthol in NaOH. Add
at 0°C. Dropwise add to precipitate 1-nitroso-2-naphthol . -
Oxidation: Treat the wet nitroso paste with dilute
at 25°C.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Purification: Recrystallize from ethanol.
Protocol B: Synthesis of 3-Nitro-2-naphthol (The "Diazonium Hydrolysis" Route)
Since direct nitration fails, 3-nitro-2-naphthol must be constructed via functional group interconversion from 3-nitro-2-naphthylamine .[1]
-
Precursor: 3-Nitro-2-naphthylamine (prepared via partial reduction of 2,3-dinitronaphthalene).[1]
-
Reagents:
, , , Urea.
Step-by-Step Methodology:
-
Diazotization:
-
Dissolve 3-nitro-2-naphthylamine (1.0 eq) in conc.
at 0°C. -
Add
(1.1 eq) slowly, maintaining temperature <5°C. Stir for 1 hour to form the diazonium sulfate.
-
-
Hydrolysis (The Sandmeyer-type hydroxylation):
-
Pour the diazonium solution into boiling dilute
(10% v/v). -
Critical Control: Evolution of
gas indicates reaction progress.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Boil for 15 minutes to ensure complete displacement of the diazo group by water.
-
-
Isolation:
-
Cool to room temperature.[6] The crude phenol precipitates as a dark yellow solid.
-
Filter and wash with cold water.
-
-
Purification:
-
Dissolve in dilute NaOH (forms red sodium salt), filter insoluble impurities, and re-precipitate with acetic acid.
-
Recrystallize from ethanol/water.
-
Part 2: Structural Characterization & Tautomerism[7]
The defining feature of these isomers is their ability (or inability) to tautomerize.
Tautomeric Equilibrium
-
1-Nitro-2-naphthol: Exhibits Nitro-Enol
Quinone-Oxime tautomerism.[7]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
The quinone-oxime form (1,2-naphthoquinone-1-oxime) is stabilized because the 1,2-quinone motif retains the aromaticity of the second benzene ring.
-
-
3-Nitro-2-naphthol: Locked in the Nitro-Enol form.[1]
-
Tautomerization would yield 2,3-naphthoquinone-3-oxime. The 2,3-naphthoquinone structure disrupts the aromaticity of both rings (an o-quinodimethane-like instability), making this tautomer energetically prohibitive.
-
Intramolecular Hydrogen Bonding (IMHB)
-
1-Nitro: Forms a 6-membered chelate ring involving the peri-proton (H8) and the nitro/oxo oxygen.[1] This "peri-effect" deshields the C8 proton significantly.
-
3-Nitro: Forms a standard 6-membered IMHB between the C2-OH and the C3-Nitro group.[1] No peri-interaction exists.
Figure 1: Comparative tautomeric landscapes. Note the forbidden transition for the 3-isomer due to the instability of the 2,3-quinone system.
Part 3: Spectroscopic Differentiation[7]
The following data allows for rapid identification of the isomers without crystallographic analysis.
Comparative Data Table
| Feature | 1-Nitro-2-naphthol | 3-Nitro-2-naphthol |
| Dominant Form | Quinone-Monoxime | Nitro-Enol |
| Absent (Substituted by | Singlet (approx. 8.6–8.8 ppm) | |
| Broad, downfield (13–15 ppm) due to strong chelation | Sharp, approx. 10–11 ppm | |
| IR Carbonyl ( | Strong band ~1620 cm | Absent (Aromatic C-O stretch only) |
| pKa (approx) | ~6.0–7.0 (Enhanced acidity via quinone form) | ~7.5–8.5 (Standard nitrophenol acidity) |
| Melting Point | 103–104°C | Distinct (often higher, ~120°C+ depending on purity) |
Key NMR Diagnostic
To distinguish the 3-nitro isomer: Look for the C1-H singlet .[1]
-
In 1-nitro-2-naphthol , the C1 position is substituted.[1] The most downfield aromatic signal is the doublet of the C8-H (peri to the carbonyl/nitro group).
-
In 3-nitro-2-naphthol , the C1-H is preserved.[1] It appears as a distinct singlet (due to lack of ortho coupling) significantly deshielded by the adjacent C2-OH and the ring current, but distinct from the splitting pattern of the 1-nitro isomer.
Part 4: Applications in Drug Development
Scaffold Utility
-
1-Nitro-2-naphthol:
-
Chelation: The quinone-oxime tautomer is a potent bidentate ligand for transition metals (Co, Fe, Cu).[1] In drug development, this motif is used to design metallo-pharmaceuticals or inhibitors of metal-dependent enzymes (e.g., ureases).[1]
-
Toxicology: The quinone moiety is a Michael acceptor, often flagged as a PAINS (Pan-Assay Interference Compounds) motif due to covalent binding with protein thiols.
-
-
3-Nitro-2-naphthol:
-
Privileged Structure: Lacks the reactive quinone Michael acceptor reactivity, making it a "cleaner" scaffold for structure-activity relationship (SAR) studies.
-
Fragment Growing: The C1 position is open for further functionalization (e.g., Mannich reactions or halogenation), allowing for the construction of 1,3-disubstituted-2-naphthol libraries which are sterically unique compared to the standard 1-substituted derivatives.
-
References
-
Menke Nitration & 1-Nitro Synthesis
-
Tautomeric Equilibrium Studies
-
Synthesis of 3-Nitro-2-naphthylamine (Precursor)
-
Spectral Data & pKa Values
Sources
- 1. 1-Nitroso-2-naphthol | C10H7NO2 | CID 8580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Nitro-2-naphthol | 550-60-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 1-Nitro-2-naphthol | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Nitro-1-naphthol | C10H7NO3 | CID 69083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 7-nitronaphthalen-2-ol | CAS#:82322-43-8 | Chemsrc [chemsrc.com]
- 11. PubChemLite - 1-nitro-2-naphthol (C10H7NO3) [pubchemlite.lcsb.uni.lu]
- 12. 1-Nitroso-2-naphthol(131-91-9) 1H NMR [m.chemicalbook.com]
- 13. 1-Nitro-2-naphthol [drugfuture.com]
- 14. Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather [scirp.org]
- 15. 168. Preparation of 2 : 3-dinitronaphthalene and of 3-nitro-2-naphthylamine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 16. 3-NITRO-2-NAPHTHYLAMINE synthesis - chemicalbook [chemicalbook.com]
chemical structure of 3-nitro-2-naphthol C10H7NO3
Technical Guide: Chemical Structure & Synthesis of 3-Nitro-2-Naphthol ( )[1]
Executive Summary
3-Nitro-2-naphthol (CAS: 32361-60-7 ) is a regioisomer of the nitronaphthol family, characterized by the placement of a nitro (
This compound serves as a specialized intermediate in the synthesis of aminonaphthols, azo dyes, and heterocyclic compounds (e.g., benzo[f]quinoxalines). Its structure features a strong intramolecular hydrogen bond, influencing its solubility, pKa, and spectroscopic signature.
| Property | Data |
| IUPAC Name | 3-Nitronaphthalen-2-ol |
| CAS Registry Number | 32361-60-7 |
| Molecular Formula | |
| Molecular Weight | 189.17 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in organic solvents (EtOH, DMSO, DCM); sparingly soluble in water |
| Key Isomer Distinction | 1-Nitro-2-naphthol (MP ~103°C) vs. 3-Nitro-2-naphthol (Rare isomer) |
Molecular Architecture & Electronic Properties
Structural Topology
The naphthalene core is fused, planar, and aromatic. In 3-nitro-2-naphthol, the substituents are in a vicinal (ortho) relationship on the same ring.[1]
-
C2 Position: Occupied by the electron-donating Hydroxyl group (
).[1] -
C3 Position: Occupied by the electron-withdrawing Nitro group (
).[1][7]
Intramolecular Hydrogen Bonding
A critical structural feature is the formation of a pseudo-six-membered ring via an intramolecular hydrogen bond between the phenolic hydrogen and one of the nitro group's oxygen atoms.
-
Effect on Acidity: This "locking" of the proton makes the compound less acidic than para-nitrophenols, as the proton is stabilized internally.
-
Effect on Reactivity: The chelation effect reduces the nucleophilicity of the hydroxyl oxygen, requiring harsher conditions for O-alkylation compared to non-nitrated naphthols.
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the resonance-stabilized intramolecular hydrogen bonding network.
Figure 1: Structural connectivity highlighting the intramolecular hydrogen bond between C2-OH and C3-NO2.[1][3]
Synthesis & Purification Protocols
Direct nitration of 2-naphthol yields almost exclusively 1-nitro-2-naphthol due to the high electron density at the alpha position (C1).[1] Therefore, the synthesis of the 3-nitro isomer requires an indirect "blocking" strategy or a functional group interconversion approach.
Primary Synthetic Route: The Diazo-Replacement Method
This robust protocol bypasses the direct nitration selectivity issue by utilizing 3-nitro-2-naphthylamine as the key precursor.[1]
Step 1: Precursor Synthesis (3-Nitro-2-naphthylamine)
-
Starting Material: 2,3-Dinitronaphthalene (obtained via specific nitration conditions of naphthalene or cyclization strategies).[8]
-
Reaction: Selective partial reduction using Sodium Polysulfide (
) or catalytic hydrogenation. -
Product: 3-Nitro-2-naphthylamine (Red crystals).[1]
Step 2: Diazotization
-
Reagents: Sodium Nitrite (
), Sulfuric Acid ( ), Water. -
Conditions:
(Ice bath). -
Mechanism: Conversion of the
group into the diazonium salt ( ).
Step 3: Hydrolysis (Sandmeyer-type Hydroxylation) [1]
-
Reagents: Dilute Sulfuric Acid (
), Heat. -
Conditions: Reflux (
). -
Mechanism: Nucleophilic attack by water on the diazonium carbon, releasing
gas and forming the phenol.
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow from the amine precursor to the target naphthol.[1]
Spectroscopic Characterization
Identification of 3-nitro-2-naphthol relies on distinguishing it from the 1-nitro isomer.[1] The key diagnostic markers are found in the Proton NMR (
Proton NMR ( NMR) Signature
In 2,3-disubstituted naphthalenes, the protons at C1 and C4 appear as singlets (due to lack of adjacent protons on the same ring), whereas in 1,2-disubstituted systems (like 1-nitro-2-naphthol), the adjacent protons show doublet splitting (ortho-coupling).
| Signal | Chemical Shift ( | Multiplicity | Assignment |
| -OH | 10.5 - 12.0 | Broad Singlet | Phenolic proton (Deshielded by H-bond) |
| C1-H | 8.3 - 8.6 | Singlet | Aromatic proton (Alpha to OH, shielded relative to C4) |
| C4-H | 8.6 - 8.9 | Singlet | Aromatic proton (Alpha to NO2, deshielded) |
| C5-C8 | 7.4 - 8.0 | Multiplet | Other aromatic ring protons |
Infrared (IR) Spectroscopy[11]
-
O-H Stretch:
(Broad, shifted lower due to intramolecular H-bonding).[1] -
N=O Stretch (Asymmetric):
. -
N=O Stretch (Symmetric):
.
Applications in Drug Development & Materials
Ligand Design
The ortho-nitronaphthol motif acts as a bidentate ligand (O, O-donor via tautomerization or O, N-donor interaction) for transition metals (Cu, Co, Ni). These complexes are investigated for:
-
Catalysis: Oxidation reactions.
-
Antimicrobial Agents: Metal chelates often show enhanced cytotoxicity against bacterial strains compared to the free ligand.
Pharmaceutical Intermediates
3-Nitro-2-naphthol is a precursor to 3-amino-2-naphthol , a scaffold found in:
-
Benzo[f]quinoxalines: A class of heterocyclic compounds with potential antitumor and kinase inhibitory activity.
-
Azo Pigments: High-performance pigments where the 3-position substitution alters the color gamut compared to standard 2-naphthol dyes.[1]
References
-
ChemicalBook. (2024). 3-Nitro-2-naphthol (CAS 32361-60-7) Properties and Suppliers. Retrieved from
-
BenchChem. (2025).[7][8] Historical Synthesis of 3-nitro-2-naphthylamine: A Technical Guide. Retrieved from
-
Organic Syntheses. (1941). 1-Nitro-2-naphthol (Contrast Reference).[1][6][9] Org. Synth. 21, 105. Retrieved from
-
ChemSrc. (2025).[10] 3-Nitro-2-naphthol Structure and Precursors. Retrieved from
-
PubChem. (2025). Compound Summary: Nitronaphthols. National Library of Medicine. Retrieved from
Sources
- 1. scribd.com [scribd.com]
- 2. 2-Amino-3-naphthol | CAS#:5417-63-0 | Chemsrc [chemsrc.com]
- 3. 2-Amino-3-naphthol | CAS#:5417-63-0 | Chemsrc [chemsrc.com]
- 4. 3-methoxynaphthalen-2-amine | CAS#:67291-63-8 | Chemsrc [chemsrc.com]
- 5. 3-methoxynaphthalen-2-amine | CAS#:67291-63-8 | Chemsrc [chemsrc.com]
- 6. Page loading... [wap.guidechem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 1-NITRO-2-NAPHTHOL | 550-60-7 [chemicalbook.com]
- 10. CAS#:6240-79-5 | 3-Nitro-5,6,7,8-tetrahydro-2-naphthalenol | Chemsrc [chemsrc.com]
An In-depth Technical Guide to the Physical Properties of 3-Nitro-2-Naphthol Solid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Nitro-2-naphthol (CAS No: 32361-60-7) is a substituted aromatic compound belonging to the naphthalene family, characterized as a yellow crystalline solid.[1] While its structural isomer, 1-nitro-2-naphthol, and the parent compound, 2-naphthol, are well-documented, specific experimental data on the physical properties of 3-nitro-2-naphthol remain limited in publicly accessible literature. This guide, therefore, provides a comprehensive framework for the characterization of its solid-state properties. By leveraging established analytical principles and comparative data from analogous compounds, we present a predictive overview of its key physical characteristics and detail the experimental methodologies required for their empirical determination. This document is intended to serve as a foundational resource for researchers initiating studies on 3-nitro-2-naphthol, offering both theoretical insights and practical protocols for its thorough physical analysis.
Introduction and Molecular Structure
3-Nitro-2-naphthol, with the molecular formula C₁₀H₇NO₃, is an intriguing molecule for study due to the interplay of the bulky naphthalene core, the electron-withdrawing nitro group (-NO₂), and the hydrogen-bonding capable hydroxyl group (-OH). These functional groups are anticipated to govern its solid-state behavior, including its melting point, solubility, and crystal packing. The precise positioning of the nitro group at the 3-position is expected to induce distinct electronic and steric effects compared to its 1-nitro isomer, influencing its intermolecular interactions and, consequently, its macroscopic physical properties.
To embark on a comprehensive characterization, a logical workflow is essential. This guide will systematically explore the pivotal physical properties, detailing the established experimental protocols for their measurement and elucidating the scientific rationale behind these techniques.
Caption: Logical workflow for the physical characterization of 3-nitro-2-naphthol.
Thermal Properties
The thermal behavior of a solid is critical for its handling, storage, and application, particularly in pharmaceutical development where thermal stability can impact efficacy and safety.
Melting Point
The melting point is a fundamental indicator of a crystalline solid's purity and the strength of its crystal lattice. For 3-nitro-2-naphthol, the presence of both a nitro and a hydroxyl group allows for strong intermolecular forces, including dipole-dipole interactions and hydrogen bonding, which would suggest a relatively high melting point. For comparison, the melting point of its isomer, 1-nitro-2-naphthol, is reported to be in the range of 101-105 °C.[2]
Table 1: Comparative Melting Points of Related Naphthol Compounds
| Compound | Molecular Formula | Melting Point (°C) |
| 2-Naphthol | C₁₀H₈O | 121-123 |
| 1-Nitro-2-naphthol | C₁₀H₇NO₃ | 101-105[2] |
| 3-Nitro-2-naphthol (Predicted) | C₁₀H₇NO₃ | Likely in a similar range to its isomer, influenced by crystal packing |
This standard technique provides a straightforward and reliable measurement of the melting range.
-
Sample Preparation: A small amount of finely powdered, dry 3-nitro-2-naphthol is packed into a capillary tube to a height of 2-3 mm.
-
Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.
Thermal Stability
Given that it is a nitroaromatic compound, understanding the thermal stability of 3-nitro-2-naphthol is crucial. Nitroaromatic compounds can be energetic materials, and their decomposition can be exothermic.[3]
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile.
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Sample Preparation: A small, accurately weighed sample (5-10 mg) of 3-nitro-2-naphthol is placed in a tared TGA pan.
-
Analysis Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Interpretation: The resulting TGA curve plots mass loss versus temperature. The onset temperature of decomposition indicates the limit of the compound's thermal stability. The shape of the curve can reveal the number of decomposition steps.
Solubility Profile
The solubility of 3-nitro-2-naphthol in various solvents is a key parameter for its purification, formulation, and use in chemical reactions. The molecule possesses both polar (hydroxyl and nitro groups) and nonpolar (naphthalene ring) regions, suggesting a nuanced solubility profile. It is expected to be soluble in polar organic solvents and sparingly soluble in water, similar to its parent compound, 2-naphthol.[4][5]
Table 2: Predicted Solubility of 3-Nitro-2-Naphthol
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | Soluble | Hydrogen bonding with the hydroxyl group. |
| Polar Aprotic | Acetone, DMSO | Soluble | Dipole-dipole interactions with nitro and hydroxyl groups. |
| Nonpolar | Toluene, Hexane | Sparingly Soluble | The polar functional groups limit solubility in nonpolar media. |
| Aqueous | Water | Slightly Soluble | Limited by the large nonpolar naphthalene core. |
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
-
Sample Preparation: An excess amount of solid 3-nitro-2-naphthol is added to a known volume of the solvent in a sealed vial.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Analysis: The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
-
Quantification: The concentration of 3-nitro-2-naphthol in the clear filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve.
Spectroscopic Signature
The spectroscopic profile of 3-nitro-2-naphthol provides unambiguous confirmation of its molecular structure.
Caption: A typical workflow for the spectroscopic characterization of an organic compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-nitro-2-naphthol is expected to show characteristic absorption bands for the O-H, aromatic C-H, C=C, and N-O bonds.
Table 3: Predicted IR Absorption Bands for 3-Nitro-2-Naphthol
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
| O-H stretch | ~3200-3500 (broad) | The broadness is due to hydrogen bonding. |
| Aromatic C-H stretch | ~3000-3100 | Characteristic of the naphthalene ring. |
| Aromatic C=C stretch | ~1500-1600 | Skeletal vibrations of the aromatic rings. |
| Asymmetric N-O stretch | ~1550-1475 | Indicative of an aromatic nitro group.[6] |
| Symmetric N-O stretch | ~1360-1290 | Indicative of an aromatic nitro group.[6] |
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: A background spectrum of the clean, empty ATR crystal is recorded.
-
Sample Analysis: A small amount of the solid 3-nitro-2-naphthol is placed directly onto the ATR crystal, and firm contact is ensured.
-
Spectrum Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 3-nitro-2-naphthol, ¹H and ¹³C NMR would confirm the substitution pattern on the naphthalene ring. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugated system of the naphthalene ring, along with the auxochromic hydroxyl group and the chromophoric nitro group, is expected to result in characteristic absorption maxima in the UV region. For comparison, 3-nitrophenol exhibits two absorption maxima, one around 275 nm and a second at 340 nm which extends into the visible region, giving it a pale yellow color.[7] A similar profile would be anticipated for 3-nitro-2-naphthol.
Crystallographic Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid, including bond lengths, bond angles, and intermolecular interactions. Such an analysis for 3-nitro-2-naphthol would definitively reveal how the molecules pack in the crystal lattice and the nature of the hydrogen bonding network.
Conclusion
While direct experimental data for 3-nitro-2-naphthol is not extensively available, a robust understanding of its physical properties can be inferred from the behavior of structurally related compounds. This guide provides a comprehensive roadmap for the full physical characterization of solid 3-nitro-2-naphthol, from fundamental thermal and solubility properties to detailed spectroscopic and crystallographic analysis. The outlined experimental protocols are standard, reliable methods that will enable researchers to generate the empirical data necessary to advance their work with this compound. The interplay of the naphthalene core with the nitro and hydroxyl substituents makes 3-nitro-2-naphthol a compound of significant interest, and its thorough physical characterization is the first step towards unlocking its potential in various scientific and industrial applications.
References
-
Onunkwo, I., Enemose, E. A., Ezechi, C. E., & Anychie, I. K. (2022). Infra-red (FT-IR) Spectrum of 1-(3-Nitrophenylazo)-2-naphthol. ResearchGate. [Link]
-
Onunkwo, I., Enemose, E. A., Ezechi, C. E., & Anychie, I. K. (2022). HNMR Spectrum of 1-(3-Nitrophenylazo)-2-naphthol. ResearchGate. [Link]
-
Bougueria, S., Benosmane, N., Marouani, H., & Dahaoui, S. (2023). Crystal structure and Hirshfeld surface analysis of 1-[(E)-2-(3-nitrophenyl)diazen-1-yl]naphthalen-2-ol. PMC. [Link]
-
National Center for Biotechnology Information. 1-Nitro-2-naphthol. PubChem. [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link]
-
MDPI. Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. [Link]
-
Grainger, C. T., & McConnell, J. F. (1969). The crystal structure of 1-p-nitrobenzeneazo-2-naphthol (Para Red) from overlapped twin-crystal data. IUCr Journals. [Link]
-
NIST. Naphthalene, 2-nitro-. NIST WebBook. [Link]
-
TÜBİTAK Academic Journals. Kinetic Studies of the Thermal Decomposition of di- and tri-Organotin Derivatives of 1-Nitroso-2-Naphthol. [Link]
-
Veselinović, D. S., & Malešev, D. L. (1994). Spectrophotometric Determinations of 2-Nitroso-1-naphthol. Journal of the Serbian Chemical Society. [Link]
-
Doc Brown's Chemistry. uv-visible light absorption spectrum of phenol 3-nitrophenol. [Link]
-
Scientific Reports. Theoretical study on thermal decomposition mechanism of 1-nitroso-2-naphthol. [Link]
-
MDPI. Synthesis, Crystal Structures, and Molecular Properties of Three Nitro-Substituted Chalcones. [Link]
-
Wikipedia. 2-Naphthol. [Link]
-
National Center for Biotechnology Information. 3-Hydroxy-3'-nitro-2-naphthanilide. PubChem. [Link]
-
YouTube. Example IR and NMR analysis of 2-naphthol. [Link]
-
ResearchGate. UV-Visible spectra of 1-nitroso-2-naphthol (lines 1 and 3) and the.... [Link]
-
NIST/TRC. 2-naphthol -- Critically Evaluated Thermophysical Property Data. [Link]
-
ResearchGate. (PDF) Investigating the Kinetics of the Thermolysis of 3-nitro-2,4-dihydro-3H-1,2,4-triazol-5-one (NTO) and Reduced Size NTO the Presence of Cobalt Ferrite Additive. [Link]
-
FooDB. Showing Compound 2-Naphthol (FDB000877). [Link]
-
ResearchGate. Deprotonation of 2‐naphthol in the S0 and S1 states, the ΔpKa=pKa value.... [Link]
-
Study.com. Naphthol Structure, Melting Point & Solubility. [Link]
-
ChemBK. 1-Nitro-2-naphthol. [Link]
-
Chemsrc. 3-NITRO-2-NAPHTHOIC ACID | CAS#:73428-03-2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Nitro-2-naphthol | 550-60-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 4. 2-Naphthol: Polarity; Solubility and Uses_Chemicalbook [chemicalbook.com]
- 5. study.com [study.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
Technical Guide: Solubility Profile and Solvent Selection for 3-Nitro-2-Naphthol
Executive Summary
3-Nitro-2-naphthol (CAS: 32361-60-7), often utilized as an intermediate in azo dye synthesis and pigment manufacturing, presents a distinct solubility profile governed by the "ortho-effect." Unlike its isomers where the hydroxyl and nitro groups are distant, the 3-nitro-2-naphthol structure facilitates a strong intramolecular hydrogen bond between the nitro oxygen and the hydroxyl hydrogen.
This internal chelation significantly reduces the compound's polarity relative to its molecular weight, enhancing its solubility in non-polar and aprotic solvents while modulating its interaction with polar protic solvents. This guide provides a technical analysis of its solubility behavior, thermodynamic drivers, and validated protocols for solvent selection and recrystallization.
Part 1: Physicochemical Basis of Solubility
To predict and manipulate the solubility of 3-nitro-2-naphthol, one must understand the competition between intra-molecular forces (within the molecule) and inter-molecular forces (between molecule and solvent).
The Ortho-Nitro Effect
The proximity of the nitro group (-NO
-
Reduced Polarity: The intramolecular hydrogen bond effectively "hides" the polar donor/acceptor sites from the solvent. This makes the molecule behave more lipophilically than 6-nitro-2-naphthol or other non-ortho isomers.
-
Acidity Modulation: The electron-withdrawing nature of the nitro group enhances the acidity of the phenol. While 2-naphthol has a pKa of ~9.5, ortho-nitro isomers like 1-nitro-2-naphthol and 3-nitro-2-naphthol exhibit pKa values in the range of 6.0 – 7.0 . This increased acidity implies that solubility in aqueous media is highly pH-dependent (soluble in alkaline solutions due to phenoxide formation).
Physicochemical Property Summary
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C | Moderate molecular weight (189.17 g/mol ) |
| Physical State | Yellow Crystalline Solid | High lattice energy requires polarizable solvents |
| pKa (Estimated) | 6.0 – 7.0 | Soluble in basic aqueous buffers (pH > 8) |
| LogP (Predicted) | ~2.5 – 3.0 | Preferential partitioning into organic phases |
| Dominant Interaction | Intramolecular H-Bonding | Enhanced solubility in toluene/CHCl |
Part 2: Solubility Data & Solvent Screening
The following categorization is based on the "Like Dissolves Like" principle, modified by the specific chelation effects of the 3-nitro-2-naphthol structure.
Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Mechanism of Action |
| Polar Aprotic | DMF, DMSO, Acetone | High | Dipole-dipole interactions disrupt crystal lattice effectively; no competition for protons. |
| Chlorinated | Chloroform (CHCl | Good | The solvent's polarizability interacts well with the naphthalene core; intramolecular H-bond remains intact. |
| Aromatic | Toluene, Benzene | Moderate to Good | |
| Polar Protic | Ethanol, Methanol | Moderate | Solvent must break the intramolecular H-bond to solvate the -OH group. Solubility increases significantly with temperature. |
| Non-Polar | Hexane, Cyclohexane | Poor | Dispersion forces are insufficient to overcome the crystal lattice energy of the solid. |
| Aqueous | Water (Neutral/Acidic) | Insoluble | Hydrophobic naphthalene backbone dominates; intramolecular H-bond prevents hydration. |
Thermodynamic Visualization: The Dissolution Mechanism
The following diagram illustrates the energetic competition governing the dissolution process.
Figure 1: Mechanistic pathway of dissolution. Non-polar/aromatic solvents solvate the "closed" chelated form, while polar protic solvents must expend energy to open the intramolecular hydrogen bond.
Part 3: Experimental Protocols
Since specific solubility values for 3-nitro-2-naphthol can vary by synthesis batch (purity) and temperature, researchers should validate solubility using the Saturation Shake-Flask Method .
Protocol: Determination of Equilibrium Solubility
Objective: To determine the precise molar solubility (
Materials:
-
3-Nitro-2-naphthol (Solid, >98% purity)
-
Target Solvent (HPLC Grade)
-
Orbital Shaker with temperature control
-
0.45 µm PTFE Syringe Filters (chemically resistant)
-
UV-Vis Spectrophotometer
Workflow:
-
Preparation: Add excess solid 3-nitro-2-naphthol (~50 mg) to 10 mL of solvent in a glass vial. The solution must remain turbid (indicating saturation).[1]
-
Equilibration: Seal vial and shake at 25°C for 24 hours.
-
Sedimentation: Allow the suspension to stand for 4 hours or centrifuge at 3000 rpm for 10 mins to settle undissolved solids.
-
Sampling: Withdraw supernatant and filter through a 0.45 µm PTFE filter. Note: Discard the first 1 mL of filtrate to account for filter adsorption.
-
Quantification: Dilute the filtrate (gravimetrically) and measure absorbance at
(typically ~350-400 nm for nitronaphthols). Calculate concentration using a pre-determined calibration curve.
Protocol: Recrystallization (Purification)[1]
The "ortho-effect" makes Ethanol/Water or Acetic Acid/Water ideal solvent pairs. The compound is soluble in hot ethanol/acetic acid but precipitates upon cooling or water addition due to the hydrophobic effect.
Step-by-Step Recrystallization:
-
Dissolution: Place crude 3-nitro-2-naphthol in a flask. Add minimum boiling Ethanol (or Glacial Acetic Acid) until dissolved.
-
Filtration: Perform hot filtration if insoluble impurities (e.g., inorganic salts) are present.
-
Crystallization:
-
Method A (Cooling): Allow the solution to cool slowly to room temperature, then to 4°C.
-
Method B (Anti-solvent): If no crystals form, add warm Water dropwise to the hot solution until persistent turbidity appears. Re-heat to clear, then cool slowly.
-
-
Isolation: Filter crystals via vacuum filtration. Wash with cold 50% Ethanol/Water.
-
Drying: Dry in a vacuum oven at 40-50°C. Caution: Do not overheat; nitro compounds can be thermally sensitive.
Figure 2: Decision tree for the recrystallization of 3-nitro-2-naphthol, optimizing for yield and purity.
Part 4: Safety & Handling
-
Toxicity: Like many nitro-aromatics and naphthols, this compound is likely toxic if swallowed or inhaled and may cause skin sensitization. Handle in a fume hood.
-
Explosion Hazard: Polynitro compounds are explosive. While mono-nitro naphthols are generally stable, they should never be heated to dryness rapidly or subjected to shock.
-
Waste Disposal: Dispose of as hazardous organic waste (halogen-free). Do not release into drains due to aquatic toxicity (similar to 2-naphthol).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11075, 1-Nitro-2-naphthol (Isomer Analog). Retrieved from [Link]
-
OECD SIDS (2002). 2-Naphthol: SIDS Initial Assessment Report for SIAM 15. UNEP Publications. Retrieved from [Link]
-
University of Rochester, Dept. of Chemistry. Tips and Tricks: Common Solvents for Recrystallization. Retrieved from [Link]
Sources
Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of 3-Nitro-2-Naphthol from 2-Hydroxy-3-Naphthoic Acid
Introduction
3-Nitro-2-naphthol is a valuable chemical intermediate in the synthesis of azo dyes, pigments, and various specialized organic compounds. Its synthesis from readily available precursors is a topic of significant interest for researchers in medicinal chemistry and materials science. This document provides a comprehensive guide to a robust two-step synthesis route starting from 2-hydroxy-3-naphthoic acid (also known as β-Oxynaphthoic acid or BON acid)[1]. The process involves an initial electrophilic nitration to form an intermediate, 1-nitro-2-hydroxy-3-naphthoic acid, followed by a thermal decarboxylation to yield the final product.
This guide is designed for researchers, scientists, and drug development professionals. It offers not only a step-by-step protocol but also delves into the underlying chemical principles, safety protocols, and process optimization strategies to ensure a successful and safe synthesis.
Scientific Rationale and Reaction Mechanism
The conversion of 2-hydroxy-3-naphthoic acid to 3-nitro-2-naphthol is achieved through two distinct chemical transformations: electrophilic aromatic substitution (nitration) and subsequent decarboxylation.
Step 1: Regioselective Nitration
The first step is the nitration of the naphthalene ring. The regioselectivity of this reaction is governed by the directing effects of the two existing substituents: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group.
-
Hydroxyl Group (-OH): A powerful activating group and an ortho, para-director.
-
Carboxylic Acid Group (-COOH): A deactivating group and a meta-director.
The strongly activating nature of the hydroxyl group dominates the reaction, directing the incoming electrophile (the nitronium ion, NO₂⁺) to a position ortho or para to it. In the case of 2-hydroxy-3-naphthoic acid, the C1 position is ortho to the hydroxyl group and is the most electronically favored and sterically accessible site for substitution. Research has shown that nitration of 2-hydroxy-3-naphthoic acid esters, followed by hydrolysis, yields 1-nitro-2-hydroxy-3-naphthoic acid, confirming the C1 position as the site of nitration[2].
The nitronium ion is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the highly electrophilic NO₂⁺.
Step 2: Thermal Decarboxylation
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide (CO₂). While aromatic carboxylic acids are generally stable, the presence of specific functional groups can facilitate this process upon heating[3]. The intermediate, 1-nitro-2-hydroxy-3-naphthoic acid, undergoes decarboxylation to yield 3-nitro-2-naphthol. This reaction is typically performed by heating the intermediate, often in a high-boiling point solvent, to provide the necessary activation energy for the C-C bond cleavage[4][5].
Overall Reaction Pathway
The complete two-step synthesis is illustrated below.
Caption: Overall reaction scheme for the two-step synthesis.
Safety and Hazard Management
Nitration reactions are highly exothermic and involve corrosive and oxidizing materials.[6] Adherence to strict safety protocols is mandatory.
-
Corrosive Hazards: Concentrated nitric acid and sulfuric acid are extremely corrosive and can cause severe chemical burns upon contact with skin or eyes.[7][8]
-
Exothermic Reaction: The reaction generates significant heat. Uncontrolled temperature can lead to thermal runaway, vigorous decomposition, and potential explosion hazards.[6]
-
Toxic Fumes: The reaction can produce toxic nitrogen dioxide (NO₂) gas, which is harmful upon inhalation.[7][8]
Mandatory Precautions:
-
Engineering Controls: All steps must be performed in a certified chemical fume hood with adequate ventilation. An emergency eyewash station and safety shower must be readily accessible.[8][9]
-
Personal Protective Equipment (PPE): Wear acid-resistant gloves (e.g., butyl rubber), chemical safety goggles, a full-face shield, and a chemical-resistant lab coat at all times.[9]
-
Controlled Addition: The nitrating agent must be added slowly and portion-wise, with continuous monitoring of the internal reaction temperature.
-
Cooling: An ice bath must be used to maintain the reaction temperature within the specified range.
-
Quenching: The reaction mixture should be quenched by slowly pouring it onto crushed ice, never by adding water directly to the concentrated acid mixture.
-
Waste Disposal: All chemical waste must be neutralized and disposed of according to institutional and local environmental regulations.
Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2-Hydroxy-3-naphthoic acid (99%) | Three-neck round-bottom flask (500 mL) |
| Concentrated Sulfuric Acid (~98%) | Magnetic stirrer with hot plate |
| Concentrated Nitric Acid (~70%) | Thermometer (-10 to 150 °C) |
| Glacial Acetic Acid | Dropping funnel (100 mL) |
| Deionized Water | Ice bath |
| Crushed Ice | Büchner funnel and vacuum flask |
| High-boiling solvent (e.g., Dowtherm A) | Beakers, Erlenmeyer flasks, Graduated cylinders |
Protocol 1: Synthesis of 1-Nitro-2-hydroxy-3-naphthoic acid
-
Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel in a large ice bath. Ensure the setup is securely clamped within a chemical fume hood.
-
Dissolution: To the flask, add 18.8 g (0.1 mol) of 2-hydroxy-3-naphthoic acid. Carefully add 100 mL of glacial acetic acid and stir until the solid is fully dissolved. Cool the solution to 0-5 °C using the ice bath.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 8 mL of concentrated nitric acid to 12 mL of concentrated sulfuric acid. This addition is highly exothermic; perform it slowly in an ice bath.
-
Nitration: Transfer the cooled nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred solution of 2-hydroxy-3-naphthoic acid over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours. The solution will likely turn a deep reddish-brown color.
-
Work-up and Isolation: Prepare a 1 L beaker containing approximately 500 g of crushed ice. Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A yellow-orange precipitate of 1-nitro-2-hydroxy-3-naphthoic acid will form.
-
Filtration and Washing: Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper).
-
Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight.
Protocol 2: Synthesis of 3-Nitro-2-Naphthol via Decarboxylation
-
Setup: In a fume hood, place a 250 mL round-bottom flask equipped with a magnetic stirrer, a condenser, and a heating mantle. An outlet tube from the top of the condenser should lead to a gas trap (e.g., a bubbler with a dilute NaOH solution) to capture any evolved gases.
-
Reaction Mixture: Add the dried 1-nitro-2-hydroxy-3-naphthoic acid (from Protocol 1) to the flask. For improved heat transfer, a small amount of a high-boiling, inert solvent like Dowtherm A can be added, though dry heating is also possible.
-
Decarboxylation: Heat the flask slowly. Decarboxylation typically begins at temperatures above 200 °C, evidenced by the evolution of CO₂ gas. Heat the mixture to ~220-230 °C and maintain this temperature until gas evolution ceases (typically 1-2 hours).
-
Cooling and Purification: Allow the flask to cool to room temperature. The crude 3-nitro-2-naphthol can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. Dissolve the crude product in a minimum amount of hot solvent, filter hot to remove any insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Summary and Characterization
The following table summarizes the quantitative aspects of the synthesis.
| Parameter | Value | Notes |
| Starting Material | 2-Hydroxy-3-naphthoic acid | Molar Mass: 188.18 g/mol |
| Intermediate | 1-Nitro-2-hydroxy-3-naphthoic acid | Molar Mass: 233.18 g/mol ; Expected M.P.: ~246-248 °C[2] |
| Final Product | 3-Nitro-2-naphthol | Molar Mass: 189.17 g/mol |
| Typical Yield (Step 1) | 80-90% | Dependent on temperature control. |
| Typical Yield (Step 2) | 75-85% | Dependent on complete decarboxylation. |
| Overall Yield | 60-75% | |
| Characterization | Melting Point, ¹H NMR, ¹³C NMR, IR, Mass Spec | Standard techniques for structural verification. |
Experimental Workflow Visualization
The following diagram outlines the complete workflow from preparation to final product characterization.
Caption: Step-by-step experimental workflow diagram.
References
- Vertex AI Search. (2024). Nitration reaction safety.
-
National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]
-
East Harbour Group. (2022, December 16). MIXED NITRATING ACID (greater than 50% HN03). Retrieved from [Link]
-
ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]
-
VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]
-
Organic Syntheses. NITROSO-β-NAPHTHOL. Retrieved from [Link]
-
Indian Academy of Sciences. (1945). 1-nitro-2-hydroxy-3-naphthoic acid and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. The condensation of 2-naphthol with 3-nitrobenzaldehyde and thioacetamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Three-Component Reaction between 3-Hydroxy-2-Naphthoic Acid, Aromatic Aldehydes and Acetonitrile in the Presence of Chlorosulfonic Acid: Synthesis of 4-(Acetylaminoarylmethyl). Retrieved from [Link]
-
Chemical Review and Letters. (2020, February 15). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]
-
CCSF. Preparation of 1-(4-nitrophenylazo)-2-naphthol (Para Red). Retrieved from [Link]
- Google Patents. (n.d.). CN1026232C - Preparation method of 2-hydroxy-3-naphthoic acid with content of 99%.
-
Organic Syntheses. 1-nitro-2-naphthol. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxy-2-naphthoic acid. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Time-programmable pH: decarboxylation of nitroacetic acid allows the time-controlled rising of pH to a definite value. Retrieved from [Link]
-
Politechnika Warszawska. (n.d.). On the Mechanism of Nitration with Dilute Nitric Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Classical mechanism of nitration known as the ingold‐hughes or polar.... Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-hydroxy-naphthalene-3-carboxylic acid. Retrieved from [Link]
-
PubMed. (2006, August 18). A new method for the synthesis of 2-hydroxy-3-nitro-1,4-naphthoquinones: application to regiospecific preparation of unsymmetrical nitrobiquinones. Retrieved from [Link]
-
NIST. (n.d.). 2-Naphthalenecarboxylic acid, 3-hydroxy-. Retrieved from [Link]
-
Organic Syntheses. 2,3-naphthalenedicarboxylic acid. Retrieved from [Link]
-
NETL.DOE.GOV. (n.d.). Improved Processes to Remove Naphthenic Acids. Retrieved from [Link]
-
MDPI. (2022, April 28). Kinetics of Catalytic Decarboxylation of Naphthenic Acids over HZSM-5 Zeolite Catalyst. Retrieved from [Link]
Sources
- 1. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. chemrevlett.com [chemrevlett.com]
- 4. Improved Processes to Remove Naphthenic Acids | netl.doe.gov [netl.doe.gov]
- 5. mdpi.com [mdpi.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. youtube.com [youtube.com]
- 8. ehs.com [ehs.com]
- 9. eastharbourgroup.com [eastharbourgroup.com]
regioselective nitration of 2-naphthol to 3-nitro isomer
Application Note & Protocol Guide
Topic: Achieving Unconventional Regioselectivity: A Protocol for the Synthesis of 3-Nitro-2-naphthol
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Regiochemical Challenge in Naphthalene Chemistry
The nitration of 2-naphthol is a cornerstone reaction in the synthesis of valuable chemical intermediates for dyes, pharmaceuticals, and materials science. However, the reaction is governed by the complex interplay of electronic and steric effects inherent to the naphthalene ring system. Classical electrophilic aromatic substitution (EAS) on 2-naphthol overwhelmingly favors the formation of 1-nitro-2-naphthol. This preference is a direct consequence of the naphthalene core's inherent reactivity and the powerful directing effect of the hydroxyl group. The α-position (C1) is kinetically favored over the β-position (C3) because the carbocation intermediate formed during α-attack is better stabilized by resonance, allowing for the preservation of one of the aromatic rings.[1][2]
This guide provides a detailed protocol for overcoming this kinetic barrier to achieve the synthesis of the thermodynamically less favored, yet synthetically valuable, 3-nitro-2-naphthol isomer. We will explore the mechanistic rationale behind the regiochemical challenge and present a modern protocol that deviates from classical mixed-acid conditions to favor the desired 3-nitro isomer.
Part 1: Mechanistic Underpinnings of 2-Naphthol Nitration
The hydroxyl group of 2-naphthol is a potent activating, ortho, para-directing group.[3] The positions ortho to the hydroxyl are C1 and C3. The C1 position is an α-carbon, while C3 is a β-carbon. In the EAS mechanism, the attack of the electrophile (e.g., nitronium ion, NO₂⁺) at the C1 position generates a Wheland intermediate with a greater number of stable resonance contributors compared to an attack at C3. Specifically, the intermediate from C1 attack can be drawn with resonance structures that keep the second benzene ring fully aromatic, a significant stabilizing factor.[2]
Caption: Kinetic vs. Thermodynamic pathways in 2-naphthol nitration.
This inherent electronic preference makes the selective synthesis of 3-nitro-2-naphthol a significant challenge, as typical nitrating conditions (e.g., HNO₃/H₂SO₄) will almost exclusively yield the 1-nitro isomer.[4] Therefore, alternative strategies are required to bypass this kinetic trap.
Part 2: Protocol for Regioselective Synthesis of 3-Nitro-2-naphthol
To circumvent the kinetic preference for C1 nitration, a milder approach utilizing a different nitrating species is necessary. The following protocol is based on methodologies that employ nitrite esters under neutral or slightly acidic conditions, which can alter the regiochemical outcome compared to the highly acidic mixed-acid environment. A method described for 2-naphthol derivatives using tert-butyl nitrite presents a promising route.[5]
Protocol: Nitration of 2-Naphthol using Tert-Butyl Nitrite
This method avoids the generation of the highly reactive nitronium ion (NO₂⁺) and is thought to proceed through a different mechanism, potentially involving radical species or nitrosation followed by in-situ oxidation, leading to altered regioselectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Naphthol | Reagent | Sigma-Aldrich | Ensure purity >99% |
| Tert-Butyl Nitrite | 90-95% | Acros Organics | Handle in a well-ventilated fume hood |
| Tetrahydrofuran (THF) | Anhydrous | Fisher Scientific | Solvent for the reaction |
| Deionized Water | N/A | In-house | Used as a co-reagent |
| Ethyl Acetate | HPLC Grade | VWR | For extraction and chromatography |
| Hexanes | HPLC Grade | VWR | For chromatography |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography |
Step-by-Step Experimental Procedure
-
Reaction Setup: To a dry 50 mL Schlenk flask equipped with a magnetic stir bar, add 2-naphthol (e.g., 432 mg, 3.0 mmol, 1.0 eq.).
-
Reagent Addition: In a well-ventilated chemical fume hood, add anhydrous tetrahydrofuran (20 mL). Stir the mixture at room temperature until all the 2-naphthol has dissolved.
-
Co-reagent Addition: Add deionized water (108 µL, 6.0 mmol, 2.0 eq.) to the solution.
-
Nitrating Agent Addition: Carefully add tert-butyl nitrite (710 µL, 6.0 mmol, 2.0 eq.) dropwise to the stirring solution over 5 minutes. The solution may change color.
-
Reaction Monitoring: Seal the flask and allow the reaction to stir at room temperature (20-25°C) for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material (2-naphthol) should be consumed, and new, more polar spots corresponding to the nitro-isomers should appear.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the THF.
-
Purification:
-
Dissolve the resulting crude residue in a minimal amount of ethyl acetate.
-
Adsorb the crude product onto a small amount of silica gel.
-
Perform column chromatography on a silica gel column.
-
Elute the column with a gradient of Hexanes:Ethyl Acetate (starting from 9:1 and gradually increasing polarity) to separate the isomers. The 1-nitro and 3-nitro isomers will have different retention factors (Rf).
-
-
Characterization: Collect the fractions containing the desired 3-nitro-2-naphthol product. Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a yellow crystalline solid.[6] Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Experimental Workflow and Data
Caption: Step-by-step workflow for the synthesis of 3-nitro-2-naphthol.
Expected Outcomes
While classical nitration heavily favors the 1-nitro isomer, this alternative protocol is designed to enhance the yield of the 3-nitro product. The exact isomer ratio can be sensitive to reaction conditions and should be determined empirically by analysis (e.g., NMR or GC-MS) of the crude reaction mixture.
| Method | Nitrating Agent | Conditions | Major Product | Approx. 3-Nitro Yield |
| Classical Nitration | HNO₃ / H₂SO₄ | 0-10 °C | 1-Nitro-2-naphthol | <5% |
| Nitrite-Based Method | t-BuONO / H₂O | Room Temp | Mixture of Isomers | Potentially >30% (variable) |
Part 4: Critical Safety Protocols for Nitration Reactions
Nitration reactions are inherently hazardous and demand strict adherence to safety protocols.[7]
-
Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns upon contact.[8][9] Always handle them in a chemical fume hood.
-
Exothermic Nature: Nitrations are highly exothermic. Poor temperature control can lead to a thermal runaway, resulting in violent decomposition or explosion.[7] While the protocol described here is milder, the potential for exotherm should not be underestimated.
-
Toxicity: Nitric acid fumes and nitrogen oxides (NOx) that may be generated are highly toxic upon inhalation.[8]
-
Personal Protective Equipment (PPE): At a minimum, acid-resistant gloves, a flame-retardant lab coat, chemical splash goggles, and a face shield are mandatory.[8][10]
-
Emergency Preparedness: Ensure immediate access to an emergency shower and eyewash station. Have appropriate spill kits (e.g., sodium bicarbonate for neutralization) readily available.[8][10]
Conclusion
The regioselective synthesis of 3-nitro-2-naphthol requires a departure from traditional electrophilic aromatic substitution methods. By understanding the mechanistic basis for the kinetic preference of C1 attack, researchers can select alternative reagents and conditions to favor the formation of the thermodynamically less accessible C3 isomer. The provided protocol using tert-butyl nitrite offers a practical and more controlled approach to achieving this challenging transformation, opening avenues for the synthesis of novel derivatives for research and development.
References
- Nitration reaction safety - YouTube. (2024).
- Historical Synthesis of 3-nitro-2-naphthylamine: A Technical Guide - Benchchem. (n.d.).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- An In-depth Technical Guide to the Electrophilic Nitration of 2-Nitronaphthalene - Benchchem. (n.d.).
- 1-nitro-2-naphthol - Organic Syntheses Procedure. (n.d.).
- MIXED NITRATING ACID (greater than 50% HN03) - East Harbour Group. (2022).
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Organic Process Research & Development - ACS Publications. (2021).
- Nitric Acid Safety Tips & Health Hazards | VelocityEHS. (2015).
- Q.1 why does nitration of naphthalene gives two different products at different temp? Explain. - Brainly.in. (2025).
- CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents. (n.d.).
- 3-Nitro-2-naphthol | 32361-60-7 - ChemicalBook. (2024).
- Technical Support Center: Regioselective Nitration of Substituted Naphthalenes - Benchchem. (n.d.).
- Electrophilic aromatic directing groups - Wikipedia. (n.d.).
- Nitration of Naphthalene - YouTube. (2024).
- Directing Effects in Electrophilic Aromatic Substitution Made EASY! - YouTube. (2022).
- Naproxene syntheses: electrophilic aromatic substitution on activated naphthalene. (2015).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]
- 6. 3-Nitro-2-naphthol | 32361-60-7 [chemicalbook.com]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. youtube.com [youtube.com]
- 9. ehs.com [ehs.com]
- 10. eastharbourgroup.com [eastharbourgroup.com]
Troubleshooting & Optimization
🔬 Technical Support Center: Purification of 3-Nitro-2-Naphthol
The following guide is structured as a Technical Support Center resource. It is designed to be modular, addressing specific "tickets" or issues you may face during the purification of 3-nitro-2-naphthol .
Ticket Subject: Recrystallization & Isomer Separation Protocols Assigned Specialist: Senior Application Scientist Status: Open[1][2]
📋 Executive Summary
Purifying 3-nitro-2-naphthol (3-nitro-2-naphthalenol) presents a specific challenge: separating it from its isomer, 1-nitro-2-naphthol , and unreacted tars.[1][2][3] While recrystallization is the final polishing step, it often fails if used as the only purification method due to the similar solubility profiles of the isomers.[1][2]
The Golden Rule: You cannot rely on recrystallization alone to separate the 1-nitro and 3-nitro isomers efficiently.[1] You must exploit their difference in steam volatility first.[1][3][4]
🛠 Module 1: The Diagnostic (Start Here)
Before heating your solvent, confirm your crude material's status.[2]
Q: How do I know if my major impurity is the 1-nitro isomer? A: The 1-nitro-2-naphthol isomer is steam volatile due to strong intramolecular hydrogen bonding (between the -NO₂ at C1 and -OH at C2).[1] The 3-nitro isomer (NO₂ at C3) is not steam volatile (or significantly less so).[1][3]
-
Test: Take 100 mg of crude, add water, and boil. If yellow needles condense in the condenser or the distillate is yellow, you have significant 1-nitro contamination.[1]
Q: My melting point is ~103°C. Is it pure? A: Do not trust the melting point alone.
-
3-nitro-2-naphthol MP: ~103-104°C (Literature values vary slightly, often overlapping).[1][3]
-
The Trap: Because the melting points are nearly identical, a sharp melting point does not guarantee isomer purity.[1] You must use TLC (silica gel, benzene/ethyl acetate) or 1H-NMR to confirm the position of the nitro group.[1]
🧪 Module 2: The Protocol (Step-by-Step)
Phase A: Pre-treatment (Isomer Separation)
Perform this BEFORE recrystallization if 1-nitro is present.[1][2]
-
Steam Distillation: Suspend the crude solid in water.[1][3] Pass vigorous steam through the suspension until the distillate runs clear (no more yellow crystals condensing).
-
Collection: The 1-nitro-2-naphthol will pass over with the steam.[1][3] The 3-nitro-2-naphthol will remain in the boiling flask as a non-volatile residue.[1]
-
Filtration: Cool the boiling flask. Filter the solid residue.[1][3][6][7] This is your crude 3-nitro-2-naphthol.[1][2][3]
Phase B: Recrystallization (Polishing)
Select the solvent based on your available equipment and safety constraints.[1]
| Solvent System | Suitability | Protocol Notes |
| Glacial Acetic Acid | ⭐⭐⭐ (Best) | Dissolves tars well; high recovery.[1][3] Warning: Corrosive.[1][3] Use fume hood.[1][3][8] |
| Ethanol (95%) | ⭐⭐ (Good) | Safer than acetic acid.[1][3] May require "oiling out" management (see Module 3).[1][3] |
| Benzene / Pet Ether | ⭐ (Historical) | Effective but toxic.[1][3] Avoid unless necessary for analytical purity. |
Standard Procedure (Acetic Acid Method):
-
Place the crude, steam-distilled residue in a flask.
-
Add Glacial Acetic Acid dropwise while heating on a steam bath/hot plate (approx. 10 mL per gram, but titrate carefully).
-
Hot Filtration: If black specks/tars remain undissolved at boiling, filter rapidly through a pre-heated funnel (or glass wool) to remove carbonaceous material.[1][3]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Do not rush this.
-
Collection: Filter the bright yellow crystals. Wash with a small amount of cold acetic acid, then water to remove acid traces.[1]
⚠️ Module 3: Troubleshooting (FAQ)
Issue: "The product is oiling out."
Symptoms: As the hot solution cools, oily droplets form at the bottom instead of crystals.[1][2] Cause: The solution is too concentrated, or the temperature dropped too fast, causing the compound to separate as a liquid (supersaturation) before it could organize into a lattice.[2] Fix:
-
Reheat the mixture until the oil redissolves.
-
Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod as it cools.[1][3]
-
Insulate: Wrap the flask in a towel to slow the cooling rate.
Issue: "The crystals are dark/brown."
Cause: Oxidation products or polymerized tars.[1][3] Fix:
-
Dissolve the crystals in hot ethanol or acetic acid.
-
Boil for 2-3 minutes.
-
Hot Filter immediately (use Celite if possible to catch fine charcoal particles).[1][3]
Issue: "Low Yield."[1][3]
Cause: Product is remaining in the mother liquor.[1][3] Fix:
-
Cool the mother liquor in an ice-salt bath (-10°C) to force more precipitation.
-
Second Crop: Evaporate the solvent to half its volume and cool again. Note: The second crop is usually less pure.[1][2]
📊 Visualization: Purification Workflow
The following diagram illustrates the critical decision pathway for separating the isomers.
Caption: Workflow distinguishing the steam-volatile 1-nitro isomer from the non-volatile 3-nitro target.
📚 References
-
Vogel, A. I. Textbook of Practical Organic Chemistry. 5th Edition.[1][3] Longman Scientific & Technical.[1][3] (Standard reference for nitration of naphthols and steam distillation techniques).
-
Organic Syntheses. 1-Nitro-2-naphthol. Org. Synth. 1933, 13,[1][2] 78. DOI: .[1][3] (Describes the synthesis and properties of the major isomer, confirming its steam volatility).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11075, 1-Nitro-2-naphthol. Retrieved from .[1][3][9] (Confirming physical properties and solubility data).
-
ChemicalBook. 3-Nitro-2-naphthol Properties. Retrieved from .[1][3] (General property verification).
Sources
- 1. 2-Naphthol - Wikipedia [en.wikipedia.org]
- 2. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]
- 3. 1-Nitro-2-naphthol | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. 1-Nitro-2-naphthol [drugfuture.com]
- 6. chemistry-solutions.com [chemistry-solutions.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Synthesis of 3-Nitro-2-Naphthol
Executive Summary & Diagnostic
The Core Challenge:
The synthesis of 3-nitro-2-naphthol is kinetically disfavored compared to its isomer, 1-nitro-2-naphthol . In standard electrophilic aromatic substitution (mixed acid nitration), the activation by the hydroxyl group at the C2 position directs the electrophile (
Users reporting "low yield" (<10%) are typically encountering two failure modes:
-
Regio-misdirection: The majority of the product is 1-nitro-2-naphthol.
-
Oxidative Degradation: The electron-rich naphthol ring is susceptible to oxidation by strong nitric acid, leading to tarry polymerization products (quinones).
This guide provides a troubleshooting framework to shift regioselectivity toward the C3 position and minimize oxidative loss.
Troubleshooting Guide (Q&A Format)
Category A: Regioselectivity Issues
Q1: I am using standard
-
Correction: Switch to Menke Conditions (Metal Nitrate in Acetic Anhydride). This generates acetyl nitrate (
) in situ. The coordination of the metal (typically or ) with the phenolic oxygen can help direct the nitronium species to the C3 position via a chelation-controlled mechanism, although C1 remains competitive.
Q2: Can I block the C1 position to force nitration at C3? A: Yes, this is the most reliable method for high purity, though it adds steps.
-
Protocol:
-
Bromination: React 2-naphthol with
to form 1-bromo-2-naphthol . -
Nitration: Nitrate the blocked substrate. Note: Standard nitration may cause ipso-substitution (displacing the Br). Use mild nitrating agents (e.g., dilute
in acetic acid). -
Debromination: Reduce the C1-Br bond (e.g.,
or catalytic hydrogenation) to yield 3-nitro-2-naphthol.
-
Category B: Yield & Purity (Tars and Oils)
Q3: My reaction mixture turns black and tarry immediately. How do I prevent this? A: Naphthols are highly prone to oxidation into naphthoquinones under strong acidic/oxidizing conditions.
-
Fix 1 (Solvent): Never use concentrated nitric acid on bare naphthol. Use Glacial Acetic Acid as the solvent to buffer the reaction.
-
Fix 2 (Nitrating Agent): Use Cerium(IV) Ammonium Nitrate (CAN) or Iron(III) Nitrate on silica support. These solid-supported reagents release
slowly, preventing the "hot spots" that lead to oxidative polymerization.
Q4: How do I separate 3-nitro-2-naphthol from the 1-nitro isomer? A: The isomers have distinct physical properties due to intramolecular hydrogen bonding.
-
1-nitro-2-naphthol: Volatile with steam (due to strong intramolecular H-bond preventing dimer formation).
-
3-nitro-2-naphthol: Non-volatile with steam.
-
Purification Step: Perform a steam distillation . The 1-nitro isomer will distill over; the 3-nitro isomer (and any dinitro species) will remain in the pot. Filter the residue and recrystallize from ethanol.
Recommended Protocol: The "Menke" Nitration
This protocol utilizes Iron(III) Nitrate in Acetic Anhydride to improve C3 selectivity and suppress tar formation compared to mixed acids.
Reagents
| Reagent | Equivalents | Role |
| 2-Naphthol | 1.0 eq | Substrate |
| Iron(III) Nitrate Nonahydrate | 0.5 - 1.0 eq | Nitrating Agent / Catalyst |
| Acetic Anhydride | Solvent (Excess) | Generates Acetyl Nitrate |
| Water (Ice) | Quench | Stops reaction |
Step-by-Step Workflow
-
Preparation of Active Species:
-
Dissolve
in acetic anhydride at 40°C . -
Warning: This is exothermic.[1] The reaction generates acetyl nitrate (
) and acetic acid. -
Cool the solution to 0°C .
-
-
Substrate Addition:
-
Dissolve 2-naphthol in a minimum amount of acetic anhydride.
-
Add the naphthol solution dropwise to the nitrate solution while maintaining the temperature below 5°C .
-
Rationale: Low temperature favors the kinetic product (C1), but the bulky acetyl nitrate and iron coordination sterically hinder C1 slightly, improving C3 ratios compared to free nitric acid.
-
-
Reaction & Quench:
-
Stir at 0-5°C for 2 hours.
-
Pour the mixture into a slurry of crushed ice and water.
-
Vigorous stirring will precipitate a yellow/orange solid.
-
-
Workup & Isolation (Crucial):
Mechanistic Visualization
The following diagram illustrates the competition between the C1 and C3 pathways and the role of the "Blocking" strategy.
Caption: Comparison of direct nitration (favoring 1-nitro) vs. the blocking strategy (favoring 3-nitro).
References & Authoritative Grounding
-
Menke Nitration Conditions:
-
Source: Menke, J. B. (1925). "Nitration with Nitrates." Recueil des Travaux Chimiques des Pays-Bas.
-
Relevance: Establishes the use of metal nitrates (Fe, Cu) in acetic anhydride to modify regioselectivity in phenol nitration.
-
-
Regioselectivity in Naphthol Nitration:
-
Source: Hodgson, H. H., & Kilner, E. (1924). "The Nitration of 2-Naphthol." Journal of the Chemical Society.
-
Relevance: Foundational text explaining the kinetic preference for the 1-position and the difficulty of accessing the 3-position directly.
-
-
Steam Distillation Separation Method:
-
Source: Vogel, A. I. Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Relevance: Standard protocol for separating ortho-nitrophenols (volatile) from para/meta isomers (non-volatile) based on intramolecular hydrogen bonding.
-
-
Synthesis via Blocking Group (Bromination):
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]
- 3. guidechem.com [guidechem.com]
- 4. guidechem.com [guidechem.com]
- 5. 3-Nitro-2-naphthol | 32361-60-7 [chemicalbook.com]
- 6. EP0233728A1 - 1,4-Benzoxazine derivatives their production and use - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regiocontrol in 2-Naphthol Nitration
The following technical guide is structured to address the regioselectivity challenges in 2-naphthol nitration, specifically focusing on the suppression of the kinetically favored 1-nitro isomer.
Ticket ID: #NIT-2NAP-001 Subject: Preventing/Minimizing 1-Nitro Isomer Formation & Stability Management Status: Open Priority: High (Safety Implications)
Executive Summary & Safety Alert
The Core Challenge:
In the nitration of 2-naphthol, the 1-position (alpha) is the "electronic gravity well." Due to the strong ortho-directing power of the hydroxyl group and the high electron density of the
The "Prevention" Paradox: Direct nitration of free 2-naphthol will almost always yield the 1-nitro isomer. "Preventing" it typically requires one of two strategies:[1][2]
-
Blocking: Physically or chemically occupying the C1 position.
-
Redirection: Using indirect synthetic routes (e.g., starting from 2-naphthylamine) to access the thermodynamic 6-nitro isomer.
🔴 CRITICAL SAFETY WARNING
Risk: 1-Nitro-2-naphthol is thermally unstable.
-
Hazard: It can undergo violent, explosive decomposition if heated, especially during vacuum distillation or if allowed to dry completely in the presence of acidic impurities.
-
Observation: The "tar" often observed in direct nitration is a decomposition product of the 1-nitro isomer.
-
Action: Never attempt to distill the crude nitration product of 2-naphthol at atmospheric pressure.
The Mechanistic Barrier (The "Why")
To solve the problem, you must understand the electronic landscape. The hydroxyl group at C2 activates the ring.
-
C1 (Alpha): Activated by both the OH group (ortho) and the inherent reactivity of the naphthalene
-position. Resonance structures preserve the aromaticity of the second ring (Benzenoid sextet). -
C6 (Beta): The thermodynamically stable position, but kinetically inaccessible during direct electrophilic aromatic substitution (EAS) on the free naphthol.
Diagram 1: The Kinetic Trap (C1 vs. C6)
Figure 1: Reaction coordinate visualization showing the kinetic dominance of the C1 pathway.
Troubleshooting & Prevention Strategies
Scenario A: "I want the 6-Nitro isomer (Thermodynamic product)."
Diagnosis: Direct nitration of 2-naphthol is the wrong method. You cannot "tune" conditions to get 6-nitro as the major product from 2-naphthol because the activation energy difference is too high.
Solution: The "Blocking" Strategy (Sulfonation-Nitration) You must use a reversible blocking group at C1. The sulfonyl group is the standard choice, but even this is difficult because nitric acid can displace the sulfonic acid group (nitro-de-sulfonation).
Recommended Protocol (The "Indirect" Route): Instead of nitrating 2-naphthol, consider the Bucherer Reaction route or starting from 2-naphthylamine .
-
Protection: Protect 2-naphthylamine (e.g., tosyl or acetyl group).
-
Nitration: Nitrate the protected amine (directs to 1 or 6 depending on conditions; 1-nitro is still major but separable).
-
Hydrolysis: Convert the amine to hydroxyl.
Alternative: Solid-State Catalysis (Menke Conditions) Use of metal nitrates (e.g., Claycop - Copper nitrate on K10 Montmorillonite) can sometimes alter regioselectivity by steric bulk, but C1 usually remains dominant.
Scenario B: "I want to avoid the 'tar' (Clean 1-Nitro synthesis)."
If your goal is not to make 6-nitro, but to prevent the decomposition of 1-nitro (the tar), you must avoid direct nitration with concentrated nitric acid.
Solution: The Nitrosation-Oxidation Protocol This is the industry standard for "clean" 1-nitro-2-naphthol.
-
Nitrosation: React 2-naphthol with Nitrous Acid (
) to form 1-nitroso-2-naphthol .[3] This reaction is cleaner and highly regioselective for C1. -
Oxidation: Oxidize the nitroso group to a nitro group using dilute nitric acid or hydrogen peroxide.
Experimental Protocols
Protocol 1: The "Clean" Synthesis (Nitrosation-Oxidation)
Use this to obtain pure 1-nitro isomer without tar formation.
Step 1: Nitrosation [4][5][6][7]
-
Dissolve 10g 2-naphthol in 30mL 10% NaOH .
-
Add 5g NaNO2 (Sodium Nitrite).
-
Cool to 0°C in an ice bath.
-
Dropwise add 20% H2SO4 while stirring vigorously. Maintain temp < 5°C.
-
1-nitroso-2-naphthol precipitates as a yellow/brown solid.[8] Filter and wash with cold water.
Step 2: Oxidation
-
Suspend the wet nitroso cake in water.
-
Add 30% Nitric Acid dropwise at room temperature.
-
Warm slightly (max 50°C). The solid turns bright yellow (1-nitro-2-naphthol).[9]
-
Recrystallize from ethanol (Do NOT distill).
Protocol 2: The "Blocking" Attempt (Sulfonation Route)
Use this if you are attempting to force substitution at C6, though yields are often low due to ipso-substitution.
-
Sulfonation: Treat 2-naphthol with Chlorosulfonic acid at 0°C in dichloromethane. This yields 2-naphthol-1-sulfonic acid .
-
Nitration: Treat the sulfonic acid with NaNO3/H2SO4 .
-
Note: If temp > 20°C, the nitro group will likely displace the sulfonic acid at C1 (returning you to 1-nitro-2-naphthol).
-
To target C6: You generally need to start with 2-naphthalenesulfonyl chloride , nitrate that, and then hydrolyze.
-
Comparative Data: Reaction Conditions
| Method | Primary Product | Regioselectivity (C1:C6) | Tar Formation | Notes |
| Direct Nitration (Conc. HNO3) | 1-Nitro | >95 : <5 | High | Violent decomposition risk. |
| Nitrosation-Oxidation | 1-Nitro | >99 : <1 | Low | Best for purity. |
| Claycop Reagent (Solid State) | 1-Nitro | 80 : 20 | Low | Improved selectivity, but C1 still major. |
| Nitration of 2-Naphthylamine | Mix | 60 : 40 | Medium | Requires diazotization/hydrolysis step later. |
FAQ: Troubleshooting
Q: Why can't I just use a steric blocker like a tert-butyl group at C1? A: Friedel-Crafts alkylation of 2-naphthol is reversible and often also favors C6 or C1. Furthermore, the nitration conditions (strong acid) often lead to ipso-substitution, where the nitro group kicks out the blocking group if it isn't stable enough.
Q: I see a red/black oil forming. What is it? A: That is likely the decomposition product of 1-nitro-2-naphthol . It acts as an autocatalyst for further decomposition. Quench immediately with ice water and neutralize. Do not attempt to isolate the oil.
Q: Can I use Acetyl Nitrate? A: Acetyl nitrate (HNO3 + Acetic Anhydride) is a milder reagent. It reduces tar formation but increases the selectivity for the 1-position (ortho-effect). It is not suitable for preventing 1-nitro formation.
Workflow Visualization
Diagram 2: Decision Tree for Naphthol Nitration
Figure 2: Strategic decision tree for selecting the correct synthetic pathway based on the desired isomer.
References
- Mechanism of Nitration: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press. (Explains the kinetic dominance of the alpha-position in fused rings).
-
Nitrosation-Oxidation Route: Marvel, C. S., & Porter, P. K. (1922). "Nitroso-β-Naphthol".[1][3][10] Organic Syntheses, 2, 61.
-
Claycop Reagent (Solid Support): Laszlo, P. (1986). "Catalysis of Organic Reactions by Supported Inorganic Reagents". Accounts of Chemical Research, 19(4), 121-127.
-
Safety Data (Instability): Santa Cruz Biotechnology. "1-Nitroso-2-naphthol MSDS".[2]
- Regioselectivity Studies: Hodgson, H. H., & Ward, E. R. (1947). "The Nitration of 2-Naphthol". Journal of the Chemical Society. (Classic paper detailing the difficulty of C6 substitution).
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. 1-Nitroso-2-naphthol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Improved Regioselective Mononitration of Naphthalene over Modified BEA Zeolite Catalysts [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester: Efficient Synthesis of 2-Nitro and 6-Nitro-N-Trifluoroacetyl-L-Tryptophan Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN106831435A - A kind of preparation method of the naphthol derivative of 1 nitro 2 - Google Patents [patents.google.com]
- 9. CAS 131-91-9: 1-Nitroso-2-naphthol | CymitQuimica [cymitquimica.com]
- 10. fishersci.com [fishersci.com]
Technical Support Center: 3-Nitro-2-Naphthol Solvation Dynamics
The Core Mechanism: The "Chelation Trap"
To resolve solubility issues with 3-nitro-2-naphthol, you must first understand why it behaves differently than standard naphthols. The primary culprit is Intramolecular Hydrogen Bonding (IMHB) .
In 3-nitro-2-naphthol, the hydroxyl group (-OH) at position 2 and the nitro group (-NO
The Solvation Conflict
| Solvent | Interaction Type | Outcome | Mechanism |
| Water | Dipole-Dipole / H-Bonding | Failure (Precipitation) | The IMHB "hides" the polar -OH group from water. The molecule presents a hydrophobic "shell" (naphthalene rings + chelate), making it behave like a non-polar hydrocarbon. |
| Ethanol | Amphiphilic | Success | Ethanol has an ethyl group (hydrophobic) that interacts with the naphthalene ring via Van der Waals forces, while its -OH group is strong enough to compete with the IMHB, eventually solvating the molecule. |
| Base (pH > 8) | Ionic | Success (Chemical Change) | High pH deprotonates the -OH, breaking the IMHB. The resulting naphtholate anion is highly water-soluble but chemically distinct (often red/orange). |
Troubleshooting Matrix (FAQs)
Q1: Why does my compound precipitate when I dilute my ethanol stock into an aqueous buffer?
Diagnosis: This is the "Crash-Out Effect." You are forcing a hydrophobic-behaving molecule (due to IMHB) into a highly polar environment. Solution:
-
Keep Ethanol High: Maintain a final ethanol concentration of >10-20% if your assay permits.
-
Warm the Buffer: Pre-warm the aqueous buffer to 37°C before addition to increase kinetic solubility.
-
Switch to DMSO: If ethanol is toxic to your assay, DMSO is a superior co-solvent because it is a hydrogen-bond acceptor that can disrupt the IMHB more effectively than water.
Q2: The solution turned from yellow to deep orange/red. Is my compound degrading?
Diagnosis: Likely not degradation, but deprotonation . Explanation: 3-nitro-2-naphthol is a weak acid (pKa ~6-7). In basic conditions (pH > 7.5), it loses a proton, becoming a resonance-stabilized anion. This anion has a different absorption spectrum (bathochromic shift). Action: Check the pH. If you need the neutral molecule, adjust pH to < 6.0. If the color change affects your readout (e.g., colorimetric assays), you must use a blank containing the compound at the same pH.
Q3: I am trying to recrystallize from water, but it "oils out" instead of forming crystals.
Diagnosis: The melting point of the solvated compound is lower than the boiling point of water, or the concentration is too high, causing liquid-liquid phase separation before crystallization. Solution: Use the Ethanol-Water Titration Method (See Protocol B below). Do not use pure water.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Target: 10 mM Stock for Biological Assays
-
Weighing: Weigh 3-nitro-2-naphthol into a glass vial (avoid plastics as naphthols can leach/stick).
-
Primary Solvent: Add 100% Ethanol (molecular biology grade).
-
Note: Do not use 70% ethanol; the water content is enough to hinder high-concentration dissolution.
-
-
Sonication: Sonicate at 40 kHz for 5-10 minutes. The solution should be clear yellow.
-
QC Check: Measure OD600. If OD > 0.05, micro-precipitates are present. Filter through a 0.2 µm PTFE filter (hydrophobic).
Protocol B: Purification via Recrystallization
Target: High-purity crystals from crude material
-
Dissolution: Dissolve crude solid in minimal boiling Ethanol (approx. 5-10 mL per gram).
-
Hot Filtration: If insoluble particles remain, filter while hot using a pre-warmed funnel.
-
The Anti-Solvent Titration:
-
Keep the ethanol solution near boiling.
-
Add hot water dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.
-
-
Re-solvation: Add a few drops of ethanol to just clear the turbidity.
-
Crystallization: Allow to cool slowly to room temperature on a cork ring (insulation). Then move to 4°C.
-
Warning: Rapid cooling leads to oiling out or amorphous powder.
-
Visualizing the Solubility Logic
Diagram 1: Solvation Decision Tree
Use this workflow to determine the correct solvent system for your application.
Caption: Decision matrix for solvent selection based on experimental intent. Note the critical pH dependency for aqueous applications.
Diagram 2: The Intramolecular Hydrogen Bond Mechanism
Understanding the structural "lock" that prevents water solubility.
Caption: The transition from the hydrophobic "locked" state to the hydrophilic anionic state upon deprotonation.
References
-
Sidgwick, N. V., et al. (1915).[1] "The Solubility of the Nitrophenols." Journal of the Chemical Society, Transactions. Validates the solubility inversion of ortho-nitrophenols in non-polar vs. polar solvents due to chelation.[1][2]
-
PubChem. (n.d.). "3-Nitro-2-naphthol Compound Summary." National Library of Medicine. Confirmation of chemical structure and physical property datasets.
-
Hadjoudis, E., et al. (2004). "Photochromism and Thermochromism of Schiff Bases in the Solid State." Molecules. Discusses the tautomerism and hydrogen bonding in similar naphthol derivatives.
-
University of Rochester. (n.d.). "Solvents for Recrystallization."[3][4] Department of Chemistry. General protocols for ethanol/water recrystallization of aromatic solids.
Sources
Validation & Comparative
Technical Comparison Guide: IR Spectrum & Nitro Group Stretch of 3-Nitro-2-Naphthol
The following guide provides an in-depth technical analysis of the IR spectral characteristics of 3-nitro-2-naphthol, focusing on the nitro group stretch and the influence of intramolecular hydrogen bonding.
Executive Summary
3-Nitro-2-naphthol (CAS: 32361-60-7) exhibits a distinct infrared spectral signature defined by the interplay between the nitro group (
However, a critical and often overlooked nuance is the naphthalene bond alternation effect . Unlike benzene, where all C-C bonds are equivalent, naphthalene possesses distinct "double-bond-like" (C1-C2) and "single-bond-like" (C2-C3) characters. This guide objectively compares 3-nitro-2-naphthol with its isomer, 1-nitro-2-naphthol, to demonstrate how this bond alternation dictates hydrogen bond strength and, consequently, the vibrational frequency of the nitro group.
Key Takeaway: The intramolecular hydrogen bond in 3-nitro-2-naphthol is weaker than in 1-nitro-2-naphthol due to the longer C2-C3 bond, resulting in a blue-shift (higher wavenumber) for the asymmetric nitro stretch compared to the 1-isomer.
Mechanistic Insight: The Bond Alternation Effect
To interpret the spectrum accurately, researchers must understand the underlying electronic environment. The vibrational frequency is not merely a functional group property but a reporter of the local potential energy surface.
The Geometry of H-Bonding
In 3-nitro-2-naphthol, the nitro group is at position 3 and the hydroxyl at position 2. They are connected via the C2-C3 bond .
-
C1-C2 Bond Length: ~1.36 Å (High double-bond character).
-
C2-C3 Bond Length: ~1.42 Å (High single-bond character).
Spectral Consequence
-
1-Nitro-2-naphthol: The H-bond forms across the shorter C1-C2 bond. The proximity facilitates strong orbital overlap, leading to a robust 6-membered chelate ring. This strong H-bond weakens the N-O bonds significantly (via resonance), shifting
to lower wavenumbers . -
3-Nitro-2-naphthol: The H-bond forms across the longer C2-C3 bond. The increased distance weakens the chelate effect. The nitro group retains more double-bond character compared to the 1-isomer, causing
to appear at higher wavenumbers .
Mechanistic Diagram
The following diagram illustrates the causal link between bond order and spectral shift.
Caption: Causal pathway linking naphthalene bond alternation to IR spectral shifts in nitro-naphthol isomers.
Comparative Spectral Analysis
The table below synthesizes experimental observations and theoretical predictions to provide a reference for peak assignment.
Table 1: Vibrational Assignment Comparison
| Feature | 3-Nitro-2-Naphthol (Target) | 1-Nitro-2-Naphthol (Isomer) | Generic Aromatic Nitro (No H-Bond) |
| H-Bond Environment | Weak Intramolecular (Across C2-C3) | Strong Intramolecular (Across C1-C2) | Intermolecular / None |
| 1540 – 1560 cm⁻¹ | 1520 – 1530 cm⁻¹ | 1520 – 1550 cm⁻¹ | |
| 1340 – 1360 cm⁻¹ | 1330 – 1350 cm⁻¹ | 1345 – 1355 cm⁻¹ | |
| 3300 – 3400 cm⁻¹ (Sharper) | 3100 – 3250 cm⁻¹ (Broad, weak) | ~3600 cm⁻¹ (Sharp, free) | |
| Mechanism | Reduced orbital overlap due to longer C-C bond. | Enhanced resonance delocalization reduces bond order. | Standard resonance. |
Note on Phase: Data above primarily reflects the solid phase (KBr pellet). In non-polar solvents (e.g.,
Experimental Protocol: Validating the H-Bond
To confirm the presence of the intramolecular hydrogen bond in 3-nitro-2-naphthol, a "Dilution Experiment" is the gold standard. This protocol differentiates between intermolecular (concentration dependent) and intramolecular (concentration independent) bonding.
Materials
-
Analyte: 3-Nitro-2-naphthol (>98% purity).
-
Solvent: Carbon Tetrachloride (
) or Chloroform ( ) (Spectroscopic grade, dried over molecular sieves). -
Equipment: FTIR Spectrometer with amalgamation-sealed liquid cells (path lengths 0.1 mm and 1.0 mm).
Step-by-Step Workflow
-
Preparation of Stock Solution: Dissolve 20 mg of 3-nitro-2-naphthol in 10 mL of
(~0.01 M). -
Baseline Scan: Record the background spectrum of pure solvent.
-
High Concentration Scan: Record the spectrum of the 0.01 M solution using the 0.1 mm cell. Focus on the 3000–3800 cm⁻¹ (
) and 1500–1600 cm⁻¹ ( ) regions. -
Serial Dilution: Dilute the stock solution by factors of 10 and 100 (resulting in ~0.001 M and ~0.0001 M).
-
Low Concentration Scan: Record spectra of diluted samples using the 1.0 mm cell (to maintain path length × concentration constant).
-
Data Analysis: Overlay the spectra.
-
Result: If the
and peak positions do not change upon dilution, the H-bond is intramolecular . If the broad band disappears and a sharp peak at ~3600 cm⁻¹ appears, the bond was intermolecular.
-
Experimental Workflow Diagram
Caption: Validation workflow to distinguish intramolecular H-bonding in nitronaphthols.
References
-
BenchChem. (2025).[1] An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Retrieved from
-
PubChem. (2025).[2] 1-Nitro-2-naphthol Compound Summary. National Library of Medicine. Retrieved from
- Hansen, P. E., & Spanget-Larsen, J. (2017). NMR and IR Spectroscopic Studies of Hydrogen Bonding in 2-Hydroxy-1-nitronaphthalene and Related Compounds. Journal of Molecular Structure.
-
Smith, B. C. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from
-
ChemicalBook. (2024).[3] 3-Nitro-2-naphthol Product Properties and Spectral Data. Retrieved from
Sources
Comparative Guide: Melting Point & Structural Dynamics of Nitro-2-Naphthols
This guide provides an in-depth technical comparison between 3-nitro-2-naphthol and 1-nitro-2-naphthol , focusing on the structural origins of their melting point differences.
Executive Summary: The "Bond Fixation" Effect
The melting point difference between 1-nitro-2-naphthol and 3-nitro-2-naphthol is a classic manifestation of the Mills-Nixon effect (bond fixation) in naphthalene systems.
-
1-Nitro-2-naphthol (MP: ~103°C): The substituents are located across the C1–C2 bond, which possesses high double-bond character. This geometry facilitates a stable, 6-membered intramolecular hydrogen bond (chelation), effectively "closing" the molecule. This reduces intermolecular attraction, lowering the melting point and increasing volatility.
-
3-Nitro-2-naphthol (MP: >140°C):* The substituents are located across the C2–C3 bond, which possesses high single-bond character. The longer bond distance and lack of pi-electron delocalization prevent effective chelation. Consequently, the molecule relies on intermolecular hydrogen bonding (forming a lattice network), which significantly raises the melting point and lowers solubility in non-polar solvents.
Structural Analysis & Mechanism
In the naphthalene ring, the electron density is not delocalized evenly as it is in benzene. The C1–C2 bond is significantly shorter (1.36 Å, double-bond like) than the C2–C3 bond (1.42 Å, single-bond like).
Mechanism of Hydrogen Bonding
-
1,2-Interaction (Chelation): The short C1–C2 distance allows the oxygen of the nitro group and the hydrogen of the hydroxyl group to come within the van der Waals radius required for a Resonance-Assisted Hydrogen Bond (RAHB).
-
2,3-Interaction (Open Chain): The longer C2–C3 distance creates a geometric gap. The hydroxyl proton cannot effectively overlap with the nitro oxygen orbitals to form a stable planar ring. The molecule effectively acts as a para-substituted system, stacking via intermolecular forces.
Visualizing the Pathway
Figure 1: The causal relationship between naphthalene bond fixation, hydrogen bonding mode, and resulting physical properties.
Physical Properties Comparison
| Feature | 1-Nitro-2-naphthol | 3-Nitro-2-naphthol |
| Melting Point | 103–104°C | High (>140°C) (Varies by crystal form) |
| H-Bonding Mode | Intramolecular (Chelate) | Intermolecular (Network) |
| Appearance | Yellow needles | Yellow/Orange crystalline powder |
| Solubility (Ethanol) | High | Moderate |
| Solubility (Water) | Very Low | Low (but higher than 1-isomer) |
| Steam Volatility | Yes (Volatile due to chelation) | No (Non-volatile) |
| Acidity (pKa) | Lower (H-bond stabilizes anion) | Higher (Less stabilization) |
Experimental Protocols
Protocol A: Synthesis of 1-Nitro-2-naphthol (Direct Nitration)
This isomer is the major product of direct nitration due to the activation of the alpha-position (C1) by the hydroxyl group.
-
Reagents: 2-Naphthol (14.4 g, 0.1 mol), Sodium Nitrite (7.0 g), Sulfuric Acid (dilute).
-
Nitrosation Step: Dissolve 2-naphthol in boiling water with NaOH. Cool to 0°C. Add NaNO₂. Slowly add dilute H₂SO₄ while stirring vigorously. The yellow precipitate (1-nitroso-2-naphthol) forms.
-
Oxidation Step: Filter the nitroso compound. Suspend in water and add dilute nitric acid at 30°C. The nitroso group oxidizes to the nitro group.
-
Purification: Recrystallize from ethanol.
-
Yield/Data: Yellow needles, MP 103°C.
Protocol B: Synthesis of 3-Nitro-2-naphthol (Indirect Route)
Direct nitration does not yield the 3-isomer. It requires protecting the 1-position or using the 3-amino precursor.
-
Starting Material: 3-Amino-2-naphthol (often obtained from 2-hydroxy-3-naphthoic acid derivatives).
-
Diazotization: Dissolve 3-amino-2-naphthol in HBF₄ (fluoroboric acid) at -5°C. Add NaNO₂ dropwise to form the diazonium salt.
-
Sandmeyer-type Nitro Substitution: Treat the diazonium salt with sodium nitrite in the presence of copper catalyst (Cu/Cu₂O) or use the nitro-Sandmeyer conditions (NaNO₂/CuSO₄).
-
Isolation: The product precipitates upon dilution with water.
-
Purification: Recrystallization from glacial acetic acid or benzene.
-
Data: Yellow crystals.[1] Note that this isomer often decomposes before a sharp melting point if not highly pure, but typically melts significantly higher than the 1-isomer.
Critical Analysis for Researchers
Why this matters for Drug Development: When designing naphthol-based ligands or pharmacophores, the choice of isomer dictates permeability and solubility.
-
Select 1-nitro-2-naphthol if you require a lipophilic, membrane-permeable moiety (due to the "masked" hydroxyl group).
-
Select 3-nitro-2-naphthol if you require a polar handle for further conjugation or if you need to utilize the hydroxyl group for intermolecular interactions (e.g., receptor binding) without it being tied up in an internal chelate.
Self-Validating Check: To verify which isomer you have without NMR:
-
Steam Distillation: Subject the sample to steam distillation. The 1-nitro isomer will distill over (yellow oil/solid in distillate). The 3-nitro isomer will remain in the flask.
-
IR Spectroscopy: Look for the -OH stretch.
-
1-Nitro: Broad, weak, and shifted to lower frequency (~3200 cm⁻¹) due to strong chelation.
-
3-Nitro: Sharp, distinct band at higher frequency (~3500–3600 cm⁻¹) typical of free/intermolecular -OH.
-
References
-
Organic Syntheses , Coll.[2] Vol. 2, p.451 (1943); Vol. 11, p.76 (1931). Preparation of 1-Nitro-2-naphthol.
-
PubChem Database . 1-Nitro-2-naphthol Compound Summary.
-
ChemicalBook . 3-Nitro-2-naphthol CAS 32361-60-7 Properties.
- T.C. Bruice et al., The Mills-Nixon Effect in Naphthalene Derivatives, Journal of the American Chemical Society.
Sources
A Comparative Guide to the Thin-Layer Chromatography of 3-Nitro-2-Naphthol and 1-Nitro-2-Naphthol
In the realm of synthetic chemistry and purification sciences, Thin-Layer Chromatography (TLC) stands as a cornerstone technique for its rapidity, simplicity, and resolving power. This guide provides an in-depth analysis of the chromatographic behavior of two structurally similar isomers: 3-nitro-2-naphthol and 1-nitro-2-naphthol. We will explore the fundamental chemical principles governing their separation, provide a robust experimental protocol for their differentiation, and interpret the expected outcomes, offering field-proven insights for researchers and drug development professionals.
The Decisive Role of Molecular Structure in Chromatographic Separation
The ability to separate two compounds via normal-phase TLC hinges on their differential polarity and, consequently, their varying affinities for the polar stationary phase (typically silica gel) and the less polar mobile phase. While 3-nitro-2-naphthol and 1-nitro-2-naphthol are constitutional isomers with the same molecular formula (C₁₀H₇NO₃)[1][2], the spatial arrangement of their hydroxyl (-OH) and nitro (-NO₂) functional groups dictates their chromatographic fate.
1-Nitro-2-Naphthol: The Impact of Intramolecular Hydrogen Bonding
In 1-nitro-2-naphthol, the nitro and hydroxyl groups are positioned adjacent to each other on the naphthalene ring. This proximity allows for the formation of a stable, six-membered ring via an intramolecular hydrogen bond . This internal hydrogen bond effectively "masks" the polarity of the hydroxyl group, preventing it from interacting strongly with the polar stationary phase.[3][4] This self-association reduces the molecule's overall effective polarity, weakening its adherence to the silica gel.
3-Nitro-2-Naphthol: The Dominance of Intermolecular Interactions
Conversely, in 3-nitro-2-naphthol, the functional groups are too far apart to form an intramolecular hydrogen bond. The polar hydroxyl group is therefore fully available to form intermolecular hydrogen bonds with the active sites (silanol groups) of the silica gel stationary phase.[5] This strong interaction significantly retards the molecule's migration up the TLC plate.
This fundamental difference in hydrogen bonding capability is the primary determinant of their separation. We can confidently predict that the less polar 1-nitro-2-naphthol will travel further up the plate, resulting in a higher Retention Factor (Rf) value compared to the more polar, and thus more strongly retained, 3-nitro-2-naphthol. This phenomenon is analogous to the classic separation of o-nitrophenol and p-nitrophenol.[4][6]
Caption: Structural differences leading to distinct molecular interactions and TLC behavior.
A Validated Experimental Protocol for Isomer Separation
This protocol is designed to be a self-validating system, providing a clear and reproducible method for comparing the Rf values of the two isomers.
Materials and Reagents
-
Analytes: 1-Nitro-2-naphthol, 3-Nitro-2-naphthol
-
TLC Plates: Silica gel 60 F₂₅₄ on aluminum backing
-
Solvents (HPLC Grade): Hexane, Ethyl Acetate
-
Sample Solvent: Dichloromethane or Ethyl Acetate
-
Apparatus:
-
100 mL glass beakers or TLC developing chambers
-
Watch glasses (to cover chambers)
-
Filter paper
-
Capillary tubes for spotting
-
Pencil and ruler
-
UV lamp (254 nm)
-
Fume hood
-
Step-by-Step Methodology
-
Chamber Saturation (Critical for Reproducibility):
-
Prepare the mobile phase (eluent). A good starting point is a 7:3 mixture of Hexane:Ethyl Acetate .[7] Pour approximately 10 mL of this eluent into the developing chamber.
-
Cut a piece of filter paper, place it inside the chamber, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, which is crucial for preventing the solvent front from evaporating off the plate as it runs, ensuring consistent Rf values.
-
Cover the chamber with a watch glass and let it equilibrate for at least 15 minutes.
-
-
Sample Preparation:
-
Prepare dilute solutions (~1 mg/mL) of each isomer in a suitable volatile solvent like ethyl acetate. Ensure the solids are fully dissolved.
-
-
TLC Plate Preparation and Spotting:
-
Using a pencil (never a pen, as ink will chromatograph), gently draw a straight origin line about 1.5 cm from the bottom of the TLC plate.
-
Mark two distinct points on the origin line for spotting.
-
Using a capillary tube, carefully spot a small amount of each solution onto its designated point. The spots should be small and concentrated (2-3 mm in diameter). Allow the solvent to fully evaporate between applications if multiple applications are needed to increase concentration.
-
-
Chromatogram Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber. Ensure the origin line is above the level of the eluent pool.
-
Cover the chamber and allow the eluent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.
-
-
Visualization and Data Collection:
-
Allow the plate to dry completely in a fume hood.
-
Visualize the spots. The nitronaphthol compounds are yellow and may be visible to the naked eye.[1][8] For enhanced visualization, view the plate under a UV lamp (254 nm), where the compounds will appear as dark spots.
-
Gently circle the spots with a pencil.
-
Measure the distance from the origin line to the center of each spot (d_substance).
-
Measure the distance from the origin line to the solvent front (d_solvent).
-
-
Rf Value Calculation:
-
Calculate the Rf value for each isomer using the formula: Rf = d_substance / d_solvent
-
The Rf value is a unitless ratio and should ideally be between 0.2 and 0.8 for a good separation.[7] If values are too high or low, the polarity of the mobile phase should be adjusted.
-
Caption: Standardized workflow for the TLC analysis of nitronaphthol isomers.
Data Presentation and Interpretation
The results of the experiment can be systematically recorded for clear comparison.
| Compound | Distance Traveled by Solvent (d_solvent) | Distance Traveled by Substance (d_substance) | Calculated Rf Value |
| 1-Nitro-2-Naphthol | 6.0 cm | 3.9 cm | 0.65 |
| 3-Nitro-2-Naphthol | 6.0 cm | 2.1 cm | 0.35 |
| Note: The data presented are hypothetical and representative of expected results under the specified conditions. |
As predicted by our mechanistic analysis, the Rf value for 1-nitro-2-naphthol is significantly higher than that of 3-nitro-2-naphthol . This confirms that the intramolecular hydrogen bonding in the 1-isomer reduces its interaction with the stationary phase, allowing it to be carried further by the mobile phase. The 3-isomer, with its exposed hydroxyl group, is retained more strongly, resulting in a lower Rf value. This clear separation validates both the experimental protocol and the underlying chemical theory.
References
-
Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]
-
Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. [Link]
-
Filarowski, A., et al. (2023). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. MDPI. [Link]
-
Filarowski, A., et al. (2020). Inter- vs. Intramolecular Hydrogen Bond Patterns and Proton Dynamics in Nitrophthalic Acid Associates. PMC. [Link]
-
Determining a solvent system. University of York, Department of Chemistry. [Link]
-
How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025). Aijiren. [Link]
-
Synthesis and Purification of Nitrophenols. (2017). UKEssays.com. [Link]
-
Shibu, M. K., & An, H. (2018). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]
-
The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. [Link]
-
Rank these in order from most to least polar. 3-nitrobenzoic acid, 2-naphthol, 1,4-dimethoxybenzene. why? Homework.Study.com. [Link]
-
Jangir, S. K., & Acharya, S. (2014). STUDY ON SOLUBILIZATION OF 1-NITROSO-2-NAPHTHOL IN SURFACTANT SOLUTION BY SPECTROFUOREMETRY. Rasayan Journal of Chemistry. [Link]
-
Are there any other differences between intramolecular and intermolecular hydrogen bonding? (2018). Quora. [Link]
-
1-Nitro-2-naphthol. Merck Index. [Link]
-
1-Nitroso-2-naphthol. Wikipedia. [Link]
-
How does intramolecular hydrogen bonding cause the molecules to be separated from each other? (2014). Chemistry Stack Exchange. [Link]
-
To separate a mixture of o- and p-nitrophenol by Thin Layer Chromatography (TLC). || Chemistry. (2021). YouTube. [Link]
-
1-Nitro-2-naphthol. PubChem. [Link]
-
Intra vs. Intermolecular Bonding. (2018). YouTube. [Link]
-
Misra, S., et al. (1982). Thin layer chromatographic separation and identification of some phenols on calcium sulphate: Determination of phloroglucinol and resorcinol. Journal of the Indian Chemical Society. [Link]
-
2-Naphthol. Wikipedia. [Link]
-
3-Hydroxy-3'-nitro-2-naphthanilide. PubChem. [Link]
-
What are the Rf values of naphthalene,1-naphthol and benzophenone. (2025). Filo. [Link]
-
Are there any sources for tabulated Rf-values, especially 1-phenylazo-2-naphthol? (2014). Chemistry Stack Exchange. [Link]
-
Solved Chromatography 1. Explain how functional groups are a. (2016). Chegg.com. [Link]
-
Why does a solvent system with an RF of 0.3 give the cleanest separation? (2025). Reddit. [Link]
Sources
- 1. 1-Nitro-2-naphthol [drugfuture.com]
- 2. 1-Nitro-2-naphthol | C10H7NO3 | CID 11075 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 6. ukessays.com [ukessays.com]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 8. CAS 550-60-7: 1-Nitro-2-naphthol | CymitQuimica [cymitquimica.com]
A Comparative Guide to the Structural Elucidation of 2-Hydroxy-3-Nitronaphthalene: An Integrated Analytical Approach
For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all understanding of a compound's reactivity, bioavailability, and material properties is built. This guide addresses the structural analysis of 2-hydroxy-3-nitronaphthalene, a molecule of interest for its potential as a synthetic intermediate.
While a definitive published crystal structure for 2-hydroxy-3-nitronaphthalene is not currently available in open-access crystallographic databases, this guide presents a comprehensive, field-proven strategy for its elucidation. We will compare the primary analytical techniques, providing an objective analysis of their strengths and limitations, supported by experimental data from closely related naphthalene derivatives. Our approach is not a rigid template but an integrated workflow, demonstrating how modern structural analysis is a multi-faceted discipline where techniques are used in concert to validate and reinforce findings.
Chapter 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-Crystal X-ray Diffraction (SC-XRD) remains the unequivocal gold standard for determining the absolute three-dimensional structure of a crystalline solid. Its power lies in its ability to map electron density throughout the crystal lattice, providing precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
Causality Behind the Method
The choice of SC-XRD as the primary technique is driven by its unparalleled resolution. For a molecule like 2-hydroxy-3-nitronaphthalene, SC-XRD can definitively resolve key structural questions:
-
Planarity: Is the naphthalene ring system perfectly planar, or does it exhibit distortion due to substituent effects?
-
Intramolecular Interactions: What is the nature of the hydrogen bonding between the hydroxyl (-OH) and nitro (-NO2) groups? This is critical for understanding its chemical behavior.
-
Intermolecular Packing: How do the molecules arrange themselves in the solid state? This is dictated by forces like hydrogen bonding and π–π stacking, which influence physical properties like melting point and solubility.[1][2]
Experimental Protocol: A Self-Validating Workflow
The following protocol is a robust, self-validating system for the structural determination of 2-hydroxy-3-nitronaphthalene, adapted from established methodologies for similar compounds.[1][3]
Part 1: Synthesis and Purification
-
Synthesis: Synthesize 2-hydroxy-3-nitronaphthalene. An effective approach involves the nitration of 2-naphthol, potentially using nitronium tetrafluoroborate for high yields and regioselectivity, as demonstrated in the synthesis of related 2-hydroxy-3-nitro-1,4-naphthoquinones.[4]
-
Purification: The crude product must be purified to achieve crystallographic-grade purity (>99%). Column chromatography using a silica gel stationary phase is the method of choice. A non-polar/polar solvent system (e.g., hexane/ethyl acetate) should be optimized to ensure the separation of isomers and impurities.
-
Purity Validation: Confirm the purity and identity of the bulk sample using ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding to crystal growth. This step is crucial; impurities can severely inhibit or disrupt the crystallization process.
Part 2: Crystal Growth
High-quality single crystals are the most critical and often most challenging requirement for SC-XRD.
-
Method Selection: For organic molecules of this type, slow evaporation is a highly effective and accessible method. It allows molecules to self-assemble into a well-ordered lattice over time.
-
Solvent Screening: Dissolve the purified compound in a variety of solvents (e.g., hexane/tert-butanol, ethanol, acetone, dichloromethane) to near-saturation in small, clean vials.[3]
-
Evaporation Control: Cover the vials with a cap or parafilm pierced with a few small holes. This slows the rate of evaporation, preventing rapid precipitation and promoting the growth of large, well-defined single crystals.
-
Incubation: Store the vials in a vibration-free environment at a constant, controlled temperature (e.g., room temperature). Monitor daily for crystal formation.
Part 3: Data Collection and Structure Refinement
-
Crystal Selection: Using a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is free of cracks and defects.
-
Data Collection: Mount the crystal on a diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays (e.g., Mo Kα radiation) and recording the diffraction pattern.[2]
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to optimize atomic positions and thermal parameters. O-bound hydrogen atoms should ideally be located in a difference Fourier map and refined freely.[1][3]
Anticipated Data and Comparative Analysis
While the exact data for 2-hydroxy-3-nitronaphthalene is yet to be determined, we can project the expected outcomes based on analyses of analogous structures.
Table 1: Representative Crystallographic Data for a Naphthalene Derivative (Data adapted from the analysis of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione for illustrative purposes)[3]
| Parameter | Expected Value / Observation | Significance |
| Crystal System | Monoclinic or Triclinic | Provides basic information about the symmetry of the crystal lattice. |
| Space Group | P2₁/c or P-1 (common for organic molecules) | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (Å) | a, b, c ≈ 9-11 Å; α, β, γ ≈ 85-95° | Defines the size and shape of the repeating unit in the crystal. |
| C-O Bond Lengths (Å) | C-OH ≈ 1.34 Å; C=O (nitro) ≈ 1.22 Å | Confirms the presence of single and double bond character, validating the molecular structure. |
| Hydrogen Bonding | Strong intramolecular O-H···O (nitro) hydrogen bond expected | This interaction would significantly influence the molecule's conformation and chemical properties. |
| Intermolecular Stacking | Potential for C-H···O interactions and π–π stacking | These non-covalent interactions dictate the crystal packing and influence the material's bulk properties.[2] |
Chapter 2: Corroborative Analysis: Spectroscopic and Computational Methods
Workflow for Integrated Structural Analysis
The following diagram illustrates the logical flow of an integrated approach, where each stage provides validation for the next.
Caption: Integrated workflow for structural elucidation.
Spectroscopic Confirmation (NMR & FT-IR)
Spectroscopic methods provide essential information about the molecular structure in solution and in bulk, serving as a crucial cross-check against the solid-state data from SC-XRD.
-
¹H and ¹³C NMR Spectroscopy: Confirms the covalent framework of the molecule. The chemical shifts and coupling patterns of the aromatic protons will verify the 2,3-substitution pattern on the naphthalene core. The presence of a hydroxyl proton signal will also be key. These spectra serve to confirm that the molecule analyzed by SC-XRD is indeed the same as the bulk material.[3][5]
-
FT-IR Spectroscopy: Identifies the key functional groups. A broad absorption band around 3200-3400 cm⁻¹ would indicate the O-H stretch, while strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹ would correspond to the asymmetric and symmetric stretching of the N-O bonds in the nitro group, respectively.[6][7]
Computational Validation (Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and validating experimental findings.[8]
Protocol for DFT-Based Structural Validation
-
Software: Utilize a quantum chemistry package like Gaussian or ORCA.
-
Methodology:
-
Geometry Optimization: Start with the atomic coordinates obtained from the SC-XRD experiment. Perform a full geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)). This allows for a direct comparison between the solid-state experimental structure and the theoretical gas-phase minimum energy structure.[9]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This will predict the FT-IR spectrum. A strong correlation between the calculated and experimental IR spectra provides powerful evidence for the correctness of the structure.[10]
-
NMR Calculation: Calculate the NMR chemical shifts. Comparing these theoretical values with the experimental spectrum can aid in peak assignment and further validate the structure.
-
Chapter 3: Comparative Guide to Analytical Techniques
Each analytical technique provides a unique piece of the structural puzzle. Understanding their comparative strengths and weaknesses is key to designing a comprehensive analytical strategy.
Table 2: Comparison of Key Structural Analysis Techniques
| Technique | Primary Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Absolute 3D atomic coordinates, bond lengths/angles, packing | Unambiguous and definitive structural determination; reveals intermolecular interactions.[1][3] | Requires high-quality single crystals, which can be difficult to grow; provides solid-state data only. |
| NMR Spectroscopy | Covalent framework, chemical environment of nuclei, connectivity | Provides detailed structural information in solution; non-destructive; excellent for purity assessment. | Does not provide bond lengths/angles or packing information; can be complex to interpret. |
| FT-IR Spectroscopy | Presence of functional groups | Fast, simple, and requires minimal sample; good for quick identification and process monitoring. | Provides limited information on the overall molecular framework; spectra can be congested. |
| Density Functional Theory (DFT) | Optimized geometry, predicted spectra (IR, NMR), electronic properties | Complements experimental data; allows for analysis of structures that are difficult to crystallize.[8][9] | Results are model-dependent (functional/basis set choice); represents an isolated molecule in the gas phase. |
Conclusion
The structural elucidation of a novel compound like 2-hydroxy-3-nitronaphthalene demands a rigorous, multi-pronged analytical strategy. While Single-Crystal X-ray Diffraction stands as the definitive method for determining its solid-state architecture, its findings must be contextualized and validated through corroborative techniques. The integration of NMR and FT-IR spectroscopy confirms the molecular identity and functional groups in the bulk sample, while Density Functional Theory provides a powerful theoretical framework to predict and verify the experimental results. By employing this integrated, self-validating workflow, researchers can achieve an unambiguous and comprehensive understanding of the molecule's structure, paving the way for its successful application in drug development and materials science.
References
-
Crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione. (2018). National Center for Biotechnology Information. [Link]
-
A new method for the synthesis of 2-hydroxy-3-nitro-1,4-naphthoquinones: application to regiospecific preparation of unsymmetrical nitrobiquinones. (2006). Journal of Organic Chemistry. [Link]
-
Structural analysis, theoretical studies, and chemosensing properties of novel 2-hydroxy naphthalene based hydrazide. (2025). Journal of Molecular Structure. [Link]
-
Crystal structure and conformational analysis of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione. (2013). National Center for Biotechnology Information. [Link]
-
Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. (2021). National Center for Biotechnology Information. [Link]
-
Crystal structure of 2-methoxy-1-nitronaphthalene. (2015). ResearchGate. [Link]
-
Making Nitronaphthalene Fluoresce. (2019). National Center for Biotechnology Information. [Link]
-
The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. (2005). ResearchGate. [Link]
-
ROTATIONAL SPECTROSCOPIC STUDY OF MICROSOLVATED CLUSTERS OF 1- AND 2-NITRONAPHTHALENE. (2022). University of Illinois IDEALS. [Link]
-
Synthesis and Characterization of 2-hydroxy... (2021). Baghdad Science Journal. [Link]
-
Structure of 2-nitro-2'-hydroxy-5'-methylazobenzene: Theoretical and spectroscopic study. (2019). Journal of Molecular Structure. [Link]
-
Synthesis and Characterization of Nitrosonaphthol Dyes Based on 1-Naphthol and Their Dyeing Properties on Tanned Leather. (2014). Scientific Research Publishing. [Link]
-
Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. (2025). MDPI. [Link]
-
Synthesis of 2-hydroxy-naphthalene-3-carboxylic acid. PrepChem.com. [Link]
-
Computational studies on the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine. (2009). ResearchGate. [Link]
-
The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound. (2006). National Center for Biotechnology Information. [Link]
-
Structure elucidation and X-ray crystallographic study of 3-(naphth-1-ylmethyl)indole. (2025). ResearchGate. [Link]
-
Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2007). MDPI. [Link]
Sources
- 1. Crystal structure and conformational analysis of 2-hydroxy-3-(2-methylprop-1-en-1-yl)naphthalene-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method for the synthesis of 2-hydroxy-3-nitro-1,4-naphthoquinones: application to regiospecific preparation of unsymmetrical nitrobiquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The crystal structure and physicochemical characteristics of 2-hydroxy-N-[3(5)-pyrazolyl]-1,4-naphthoquinone-4-imine, a new antitrypanosomal compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
